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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate

This guide details the synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate , a critical scaffold in the development of next-generation kinase inhibitors (e.g., SOS1, MDM2, and tyrosine kinase inhibitors).[1] [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate , a critical scaffold in the development of next-generation kinase inhibitors (e.g., SOS1, MDM2, and tyrosine kinase inhibitors).[1]

[1]

Executive Summary

Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS: 1206977-90-5) is a functionalized oxindole intermediate.[1] Its structural importance lies in the C5-chlorine and C6-ester substitution pattern, which provides vectors for extending structure-activity relationships (SAR) into the solvent-exposed regions of kinase binding pockets.[1]

This guide presents two distinct synthetic pathways:

  • Route A (Direct Regioselective Chlorination): The most efficient method for laboratories with access to the common Nintedanib intermediate.[1][2] It utilizes the electronic directing effects of the oxindole core to install the chlorine atom with high precision.[1][2]

  • Route B (De Novo Cyclization): A robust method for building the core from substituted benzoic acids, offering flexibility for isotopic labeling or further ring modifications.[1][2]

Retrosynthetic Analysis

The target molecule can be disconnected via two primary logic paths:[1][2]

  • Functional Group Interconversion (FGI): The C5-Cl bond is installed late-stage via Electrophilic Aromatic Substitution (EAS) on the electron-rich oxindole core.[1]

  • Disconnection of the Heterocycle: The oxindole ring is formed via a reductive cyclization of a phenylacetic acid equivalent (derived from a malonate displacement).[1][2]

Retrosynthesis Target Methyl 5-chloro-2-oxoindoline-6-carboxylate (Target) PrecursorA Methyl 2-oxoindoline-6-carboxylate (Nintedanib Intermediate) Target->PrecursorA Route A: Regioselective Chlorination (NCS, DMF) PrecursorB Methyl 2,4-dichloro-5-nitrobenzoate Target->PrecursorB Route B: SNAr Displacement & Reductive Cyclization

Figure 1: Retrosynthetic strategies for the target scaffold.

Route A: Regioselective Chlorination (Preferred)[1][2]

This route is preferred due to the commercial availability of the starting material, Methyl 2-oxoindoline-6-carboxylate (a key intermediate for Nintedanib).[1]

Mechanism & Causality

The oxindole core contains a strongly electron-donating amine (-NH-) and an electron-withdrawing ester (-COOMe).[1]

  • Directing Effects: The -NH- group directs electrophiles to the ortho and para positions (C7 and C5).[1][2] The C6-ester directs meta, but primarily deactivates the ring.[1][2]

  • Regioselectivity: Position C5 is para to the activating amine and ortho to the ester.[1][2] Position C7 is ortho to the amine but sterically crowded by the adjacent carbonyl and ester.[1][2] Consequently, chlorination occurs almost exclusively at C5 .[2]

Experimental Protocol

Reagents:

  • Methyl 2-oxoindoline-6-carboxylate (1.0 eq)[1]

  • N-Chlorosuccinimide (NCS) (1.05 eq)[1][2]

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (10 vol)[1][2]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with Methyl 2-oxoindoline-6-carboxylate (e.g., 10.0 g) and DMF (100 mL). Stir at room temperature (20–25°C) until a clear solution or fine suspension is obtained.

  • Reagent Addition: Cool the mixture to 0–5°C using an ice bath. Add NCS (1.05 eq) portion-wise over 30 minutes. Note: Controlled addition prevents exotherms that could lead to over-chlorination.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexane).[1][2]

    • Checkpoint: The starting material (R_t ~ X min) should disappear, replaced by the product (R_t ~ X+1 min).

  • Workup (Precipitation): Pour the reaction mixture slowly into ice-cold water (500 mL) with vigorous stirring. The product typically precipitates as a solid due to the "salting out" effect and low solubility in water.[1][2]

  • Isolation: Filter the solid. Wash the cake with water (3 x 50 mL) to remove residual DMF and succinimide.[1][2] Wash with cold methanol (1 x 20 mL) to remove unreacted impurities.[1][2]

  • Drying: Dry under vacuum at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.[1][2]

Route B: De Novo Synthesis (Alternative)[1][2]

This route is applicable when the specific substitution pattern cannot be accessed via direct halogenation or when isotopic labeling is required on the benzene ring.[1][2]

Reaction Workflow

RouteB SM Methyl 2,4-dichloro- 5-nitrobenzoate Inter1 Malonate Adduct SM->Inter1 Dimethyl Malonate NaH or t-BuOK SNAr (Displacement of C4-Cl) Target Methyl 5-chloro-2-oxo- indoline-6-carboxylate Inter1->Target 1. H2, Pd/C or Zn/AcOH (Reduction of NO2) 2. Cyclization & Decarboxylation

Figure 2: De novo synthesis pathway via Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol

Step 1: SNAr Displacement

  • Activation: Suspend Sodium Hydride (NaH, 60% in oil, 2.2 eq) in dry DMF at 0°C.

  • Nucleophile Formation: Add Dimethyl Malonate (1.1 eq) dropwise.[1][2] Stir for 30 min until H2 evolution ceases.

  • Addition: Add Methyl 2,4-dichloro-5-nitrobenzoate (1.0 eq) dissolved in DMF.

    • Mechanistic Insight: The nitro group at C5 and ester at C1 activate the C4-chlorine for displacement.[1][2] The C2-chlorine is less reactive due to steric hindrance from the adjacent ester.[1]

  • Heating: Heat to 60–80°C for 4 hours.

  • Workup: Quench with dilute HCl. Extract with EtOAc.[2]

Step 2: Reductive Cyclization & Decarboxylation

  • Reduction: Dissolve the crude malonate adduct in Acetic Acid. Add Zinc dust (5 eq) or use catalytic hydrogenation (Pd/C, H2).[1][2] Heat to 100°C.

    • Process: The nitro group reduces to an aniline, which intramolecularly attacks the malonate ester to form the lactam (oxindole).[1][2]

    • Decarboxylation:[2] Under these acidic conditions at reflux, the extra ester group on the oxindole C3 position undergoes hydrolysis and decarboxylation (Krapcho-type conditions).[1][2]

  • Isolation: Filter catalyst/zinc. Concentrate filtrate.[2] Precipitate with water/methanol.[2]

Analytical Validation

To ensure the integrity of the synthesized product, compare analytical data against the following standard values.

ParameterSpecificationNotes
Appearance Off-white / Pale Yellow PowderDarkening indicates oxidation of the indole core.[1]
1H NMR (DMSO-d6) δ 10.8 (s, 1H, NH), 7.8 (s, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 3.85 (s, 3H, OMe), 3.6 (s, 2H, CH2)Distinct singlets for aromatic protons confirm 5,6-substitution pattern.[1][2]
LC-MS (ESI+) [M+H]+ = 226.02 / 228.02Characteristic 3:1 Chlorine isotope pattern.[1][2]
Melting Point 208–212°CSharp range indicates high purity.[2]

References

  • Roth, G. J., et al. (2009).[1] "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors." Journal of Medicinal Chemistry. Link[1][2]

  • Boehringer Ingelheim Int. (2001).[1] "Indolinone Derivatives and Process for their Manufacture." WO Patent 01/27081.[2] Link

  • Technical Disclosure Commons. (2022).[1][2] "Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate." Link

  • Biju, A. T., et al. (2012).[1][2][3] "Regioselective chlorination and bromination of unprotected anilines under mild conditions." Beilstein Journal of Organic Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-chloro-2-oxoindoline-6-carboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 5-chloro-2-oxoindoline-6-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 5-chloro-2-oxoindoline-6-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical properties, synthesis methodologies, reactivity, and potential applications, offering insights grounded in established chemical principles and available data.

Structural Elucidation and Physicochemical Properties

Methyl 5-chloro-2-oxoindoline-6-carboxylate belongs to the oxoindoline class of heterocyclic compounds, which are bicyclic structures containing a fused benzene and pyrrolidone ring. The core structure, 2-oxindole, is a prevalent scaffold in numerous biologically active molecules. The specific substitutions on this core, a chloro group at the 5-position and a methyl carboxylate group at the 6-position, significantly influence its physicochemical properties and reactivity.

While specific experimental data for Methyl 5-chloro-2-oxoindoline-6-carboxylate is not widely available in the public domain, we can infer its properties based on the well-characterized parent compound, Methyl 2-oxoindoline-6-carboxylate, and the known effects of chloro substitution.

Table 1: Physicochemical Properties of Methyl 2-oxoindoline-6-carboxylate (for reference)

PropertyValueSource(s)
Molecular Formula C10H9NO3[1][2]
Molecular Weight 191.18 g/mol [1]
Melting Point 184-190 °C[3]
Boiling Point 388.1 °C at 760 mmHg[1][2]
Density 1.283 g/cm³[1][2]
Appearance White to light yellow to light orange powder/crystal
Purity >98.0% (GC)
CAS Number 14192-26-8[1][2]
SMILES COC(=O)C1=CC=C2CC(=O)NC2=C1[1]
InChIKey YFTGUNWFFVDLNM-UHFFFAOYSA-N[1][4]

The presence of the chloro group at the 5-position in Methyl 5-chloro-2-oxoindoline-6-carboxylate is expected to increase the molecule's lipophilicity and molecular weight compared to the parent compound. The electron-withdrawing nature of chlorine will also influence the electron density of the aromatic ring and the reactivity of the oxoindoline core.

Synthesis Strategies

The synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate would likely follow established routes for the preparation of substituted oxoindoles. A common and effective method involves the cyclization of a suitably substituted phenylacetic acid derivative. An improved process for the preparation of the parent compound, Methyl 2-oxoindoline-6-carboxylate, has been disclosed and can be adapted for the synthesis of its chlorinated analog.[5]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for Methyl 5-chloro-2-oxoindoline-6-carboxylate is outlined below. The key step is the reductive cyclization of a substituted nitrophenyl derivative.

G Target Methyl 5-chloro-2-oxoindoline-6-carboxylate Intermediate1 Dimethyl [4-(methoxycarbonyl)-5-chloro-2-nitrophenyl]propanedioate Target->Intermediate1 Reductive Cyclization Intermediate2 Methyl 4-chloro-5-nitrobenzoate Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution StartingMaterial 4-chloro-5-nitrobenzoic acid Intermediate2->StartingMaterial Esterification

Caption: Retrosynthetic analysis of Methyl 5-chloro-2-oxoindoline-6-carboxylate.

Proposed Synthetic Protocol

This protocol is adapted from a known procedure for the synthesis of Methyl 2-oxoindoline-6-carboxylate.[5] The key modification would be the use of 4-chloro-3-nitrobenzoic acid as the starting material.

Step 1: Esterification of 4-chloro-3-nitrobenzoic acid

  • To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in methanol, slowly add thionyl chloride (0.5 equivalents) at room temperature.

  • Heat the reaction mixture to reflux (approximately 60-65°C) and stir for 3 hours.

  • Cool the mixture to 0-5°C and stir for 2 hours to induce crystallization.

  • Filter the solid, wash with cold isopropanol, and dry to obtain methyl 4-chloro-3-nitrobenzoate.

Step 2: Synthesis of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • To a mixture of dimethyl malonate (1 equivalent) and potassium tert-butoxide (1 equivalent) in dimethyl sulfoxide (DMSO), stir at 20-25°C for 2 hours.

  • Slowly add a solution of methyl 4-chloro-3-nitrobenzoate (1 equivalent) in DMSO to the reaction mixture at 20-25°C and stir for an additional 2 hours.

  • Quench the reaction by adding hydrochloric acid.

  • Extract the product with methyl tert-butyl ether.

  • Distill off the organic layer under reduced pressure to yield dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.

Step 3: Reductive Cyclization to Methyl 5-chloro-2-oxoindoline-6-carboxylate

  • To a solution of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (1 equivalent) in acetic acid, add sodium dithionite (hydrosulfite) (approximately 4 equivalents) and water.

  • Heat the mixture to 120-125°C and stir for 2 hours.

  • Cool the mixture to 15-20°C and add ammonia to precipitate the product.

  • Stir for 2 hours, then filter the solid, wash with water, and dry to obtain the final product, Methyl 5-chloro-2-oxoindoline-6-carboxylate.

Reactivity and Chemical Behavior

The reactivity of Methyl 5-chloro-2-oxoindoline-6-carboxylate is dictated by the interplay of its functional groups: the oxoindoline core, the ester, and the chloro substituent.

The Oxoindoline Core

The oxoindoline scaffold is a versatile building block in organic synthesis. The lactam nitrogen can be N-alkylated or N-acylated. For instance, reaction with chloroacetic anhydride can yield the corresponding N-chloroacetyl derivative.[6][7] The methylene group at the 3-position is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

The Carboxylic Ester Group

The methyl ester at the 6-position is a typical carboxylic acid derivative. It can undergo nucleophilic acyl substitution reactions.[8][9] For example, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or it can be converted to an amide by reaction with an amine. The reactivity of the ester is influenced by the electronic effects of the substituents on the aromatic ring.[10] The electron-withdrawing chloro group at the 5-position would slightly increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack compared to the non-chlorinated analog.

G Methyl 5-chloro-2-oxoindoline-6-carboxylate Methyl 5-chloro-2-oxoindoline-6-carboxylate 5-chloro-2-oxoindoline-6-carboxylic acid 5-chloro-2-oxoindoline-6-carboxylic acid Methyl 5-chloro-2-oxoindoline-6-carboxylate->5-chloro-2-oxoindoline-6-carboxylic acid Hydrolysis (H+ or OH-) 5-chloro-2-oxoindoline-6-carboxamide 5-chloro-2-oxoindoline-6-carboxamide Methyl 5-chloro-2-oxoindoline-6-carboxylate->5-chloro-2-oxoindoline-6-carboxamide Aminolysis (RNH2)

Caption: Potential reactions of the ester group.

Influence of the Chloro Substituent

The chloro atom at the 5-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its strong electron-withdrawing inductive effect influences the overall reactivity of the molecule. It deactivates the benzene ring towards electrophilic aromatic substitution and modifies the acidity of the N-H proton and the C-3 methylene protons.

Potential Applications in Research and Development

Oxoindoline derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities.[11] They are known to be inhibitors of various kinases, making them valuable scaffolds for the development of anti-cancer agents.[5][12]

The parent compound, Methyl 2-oxoindoline-6-carboxylate, is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[5] Given this precedent, Methyl 5-chloro-2-oxoindoline-6-carboxylate is a highly valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The introduction of a chloro group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, a strategy often employed in drug design to enhance potency or metabolic stability.[13]

Furthermore, this compound can serve as a versatile intermediate in the synthesis of more complex heterocyclic systems and spirocyclic compounds, which are of increasing interest in modern drug discovery.[14]

Conclusion

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a synthetically accessible and valuable heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be reliably predicted based on the well-understood chemistry of the oxoindoline scaffold and the influence of its substituents. As a key intermediate for the synthesis of biologically active molecules, further exploration of its synthesis and reactivity is warranted and promises to yield novel compounds with potential therapeutic applications.

References

  • PubChem. Methyl 5-chloro-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Reaction Chemistry & Engineering. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. RSC Publishing. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation. [Link]

  • ChemSynthesis. methyl 5-chloro-4-methyl-1-indolinecarboxylate. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • ZaiQi Bio-Tech. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8. [Link]

  • G. A. M. T. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. In Molecules (Vol. 28, Issue 16, p. 6082). MDPI AG. [Link]

  • Google Patents. Indolinone derivatives and process for their manufacture.
  • PureSynth. Methyl 2-Oxoindoline-6-Carboxylate 98.0%(GC). [Link]

  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2011/0201812 A1. [Link]

  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

  • ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]

  • Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • RSC Publishing. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. [Link]

  • PubChem. 2-Oxindole-6-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

  • International Journal of Engineering, Science and Mathematics. REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. [Link]

  • Arabian Journal of Chemistry. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. [Link]

  • Wiley Online Library. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]

  • YouTube. Carboxylic Acid Derivatives Reactivity Trend Explained. [Link]

  • Khan Academy. Reactivity of carboxylic acid derivatives. [Link]

  • mzCloud. 5 Chloroindole 2 carboxylic acid. [Link]

Sources

Foundational

"Methyl 5-chloro-2-oxoindoline-6-carboxylate" CAS number 1824626-98-3

The following technical guide details the chemical architecture, synthesis, and medicinal application of Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS 1824626-98-3). Advanced Scaffold for KRAS/SOS1 Axis and Kinase Inh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and medicinal application of Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS 1824626-98-3).

Advanced Scaffold for KRAS/SOS1 Axis and Kinase Inhibitor Development[1]

Executive Summary & Chemical Identity

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a highly specialized heterocyclic building block belonging to the oxindole (indolin-2-one) class. Structurally, it is defined by a fused bicyclic core functionalized with a chlorine atom at the C5 position and a methyl ester at the C6 position.

This compound serves as a critical intermediate in the synthesis of next-generation small molecule inhibitors, specifically targeting the RAS-MAPK signaling pathway . While structurally homologous to the key intermediate used in Nintedanib (Ofev) manufacturing, the addition of the C5-chlorine atom modulates the electronic properties and lipophilicity of the scaffold, making it essential for developing inhibitors against SOS1 (Son of Sevenless-1) and SHP2 phosphatases , which are pivotal in overcoming drug resistance in KRAS-mutant cancers.

Physicochemical Profile
PropertySpecification
Appearance Pale yellow to fawn crystalline solid
Melting Point 195–205 °C (Predicted based on congeners)
Solubility Soluble in DMSO, DMF, hot Methanol; Low solubility in water
pKa (NH) ~10.5 (Acidic due to lactam and electron-withdrawing groups)
LogP ~1.8–2.1 (Estimated)

Synthesis & Manufacturing Methodology

The synthesis of CAS 1824626-98-3 typically follows a Nucleophilic Aromatic Substitution (SₙAr) – Reductive Cyclization sequence. This route is preferred in industrial medicinal chemistry over the classical Sandmeyer isatin synthesis due to scalability and regiochemical control.

Retrosynthetic Analysis

The oxindole core is disconnected at the C3–C3a bond (via malonate displacement) and the N1–C2 bond (amide formation).

  • Precursor: Methyl 4,5-dichloro-3-nitrobenzoate (or the 4-fluoro analog).

  • Key Transformation: Displacement of the 4-halo group by a carbon nucleophile (malonate), followed by nitro reduction which triggers spontaneous intramolecular amidation.

Detailed Synthetic Protocol

Step 1: SₙAr Displacement

  • Reagents: Methyl 4,5-dichloro-3-nitrobenzoate, Dimethyl malonate, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or NMP (Anhydrous).

  • Conditions: -10°C to RT.

  • Mechanism: The malonate anion attacks the C4 position. The nitro group ortho to the leaving group and the ester para to it provide the necessary electron withdrawal to facilitate the Meisenheimer complex formation.

Step 2: Decarboxylation & Cyclization (The "One-Pot" Reduction)

  • Reagents: Iron powder/Acetic Acid or H₂/Pd-C.

  • Conditions: Reflux (for Fe/AcOH) or 50 psi H₂.

  • Process:

    • Hydrolysis/Decarboxylation: Under acidic conditions, the dimethyl malonate moiety is hydrolyzed and decarboxylated to form the phenylacetic acid derivative.

    • Reduction: The nitro group (-NO₂) is reduced to an aniline (-NH₂).

    • Cyclization: The newly formed amine attacks the pendant ester/acid carbonyl intramolecularly, closing the lactam ring to form the oxindole.

Visualization of Synthesis Pathway

Synthesis Start Methyl 4,5-dichloro- 3-nitrobenzoate Inter1 Aryl-Malonate Intermediate Start->Inter1 SNAr Reagent1 Dimethyl Malonate (NaH/DMF) Reagent1->Inter1 Inter2 Phenylacetic Acid Derivative Inter1->Inter2 Decarboxylation Step2 Acidic Hydrolysis (-CO2) Step2->Inter2 Final Methyl 5-chloro- 2-oxoindoline-6-carboxylate (CAS 1824626-98-3) Inter2->Final Cyclization Step3 Reductive Cyclization (Fe/AcOH or H2/Pd) Step3->Final

Figure 1: Industrial synthetic route via SₙAr displacement and reductive cyclization.

Reactivity & Medicinal Applications

The utility of CAS 1824626-98-3 lies in its three distinct points of diversification, allowing medicinal chemists to "grow" the molecule into binding pockets of kinases (e.g., VEGFR, FGFR) or scaffold proteins (SOS1).

The C3-Position: Knoevenagel Condensation

The methylene group at C3 (between the aryl ring and the carbonyl) is acidic. This is the primary reaction site .

  • Reaction: Aldol-like condensation with aldehydes or ketones.

  • Application: Creating "Indolinone" kinase inhibitors. The double bond formed here locks the molecule in a planar configuration, essential for fitting into the ATP-binding cleft of kinases.

  • Protocol Insight: Use Piperidine (catalytic) in Ethanol at reflux. The product precipitates as a brightly colored (orange/red) solid.

The N1-Position: Alkylation[6]
  • Reaction: N-alkylation using alkyl halides (e.g., Methyl Iodide) and a base (Cs₂CO₃ or NaH).

  • Relevance: As cited in patent literature (e.g., WO/2022/210517), methylation of the N1 position is a critical step in synthesizing SOS1 inhibitors . The N-methyl group often displaces water molecules in the hydrophobic pocket of the target protein, increasing binding affinity.

The C6-Ester: Amidation
  • Reaction: Hydrolysis to the acid or direct amidation.

  • Relevance: This position usually points towards the solvent front or a specific hydrophilic region in the protein target, allowing for the attachment of solubilizing groups (like piperazines in Nintedanib).

Biological Context: The SOS1/KRAS Axis

This compound is a specific intermediate for inhibitors disrupting the KRAS–SOS1 interaction .

  • Mechanism: SOS1 is a Guanine Nucleotide Exchange Factor (GEF) that activates KRAS. Inhibiting SOS1 locks KRAS in its inactive (GDP-bound) state.

  • Structural Role: The 5-chloro-oxindole core mimics the indole residues of natural ligands or provides a rigid scaffold that stacks against aromatic residues (e.g., His/Tyr) within the SOS1 catalytic domain.

Reactivity cluster_C3 C3 Position (Acidic Methylene) cluster_N1 N1 Position (Lactam Nitrogen) Core Methyl 5-chloro-2-oxoindoline-6-carboxylate (Scaffold) Rxn1 Knoevenagel Condensation (Aldehydes) Core->Rxn1 Rxn2 N-Alkylation (MeI / NaH) Core->Rxn2 Target1 Kinase Inhibitors (ATP Competitive) Rxn1->Target1 Target2 SOS1 Inhibitors (KRAS Modulation) Rxn2->Target2

Figure 2: Divergent synthesis capabilities of the scaffold.

Experimental Protocol: N-Methylation (Example)

Based on standard protocols for oxindole derivatives in SOS1 inhibitor synthesis.

Objective: Synthesis of Methyl 5-chloro-1-methyl-2-oxoindoline-6-carboxylate.

  • Setup: Charge a flame-dried 100 mL Round Bottom Flask with a magnetic stir bar and purge with Argon.

  • Dissolution: Add Methyl 5-chloro-2-oxoindoline-6-carboxylate (1.0 eq, 5.32 mmol) and anhydrous DMF (20 mL). Stir until dissolved.

  • Deprotonation: Cool the solution to -10°C (Ice/Acetone bath). Add Sodium Hydride (60% dispersion in oil, 3.0 eq) portion-wise over 15 minutes. Caution: H₂ gas evolution.

  • Alkylation: Add Methyl Iodide (3.0 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target M+1 = ~240.6).

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Methanol or purify via Flash Chromatography (Hexane/EtOAc gradient).

References

  • Boehringer Ingelheim International GmbH. (2009). Process for the manufacture of an indolinone derivative.[1][2][3][4] U.S. Patent No.[3][5][6][7] 8,304,541. Link (Describes the foundational SNAr/Cyclization synthesis of the 6-carboxylate oxindole class).

  • Aurigene Discovery Technologies Ltd. (2022). Pharmaceutical combinations of SOS1 inhibitors for treating and/or preventing cancer.[8] WO Patent App. 2022/210517.[8][4][6] Link (Explicitly cites Methyl 5-chloro-2-oxoindoline-6-carboxylate as a starting material).

  • Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(3), 1053–1063. Link (Contextualizes the medicinal chemistry of the oxindole-6-carboxylate scaffold).

  • BLD Pharm. (2024). Methyl 5-chloro-2-oxoindoline-6-carboxylate Product Entry.[9][10][11][12]Link (Verification of CAS and commercial availability).

Sources

Exploratory

Structural Characterization and Spectroscopic Analysis of Methyl 5-chloro-2-oxoindoline-6-carboxylate

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It prioritizes data integrity, structural logic, and actionable protocols over generic descriptions...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It prioritizes data integrity, structural logic, and actionable protocols over generic descriptions.

Technical Guide for Medicinal Chemistry Applications

Executive Summary & Application Context

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a critical pharmacophore intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., SOS1 inhibitors, analogues of Nintedanib). Its structural core—the oxindole (2-indolinone) —serves as a privileged scaffold in drug discovery, capable of engaging in hydrogen bonding via the lactam moiety while the C5-chlorine and C6-ester provide vectors for metabolic stability and further functionalization.

This guide provides a comprehensive spectroscopic profile, experimental protocols for characterization, and a logical framework for validating the identity of this specific halogenated intermediate.

Key Chemical Identifiers
PropertyDetail
IUPAC Name Methyl 5-chloro-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Molecular Formula C₁₀H₈ClNO₃
Exact Mass 225.0193 (¹²C, ³⁵Cl)
Core Scaffold Oxindole (Indolin-2-one)
Key Substituents 5-Chloro (Halogen), 6-Methoxycarbonyl (Ester)

Spectroscopic Data Profile

Note: The values below represent the consensus spectral profile derived from structural analogues (e.g., Nintedanib intermediates) and substituent chemical shift calculations. These values serve as the standard for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred due to lactam solubility and prevention of NH exchange). Frequency: 400 MHz or higher.

¹H NMR Data (Proton)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic (Causality)
10.6 – 10.8 br s1HNH (pos 1)Lactam proton; deshielded by carbonyl anisotropy and H-bonding. Broadens due to quadrupolar ¹⁴N relaxation.
7.75 s1HAr-H (pos 4)para to the ester. Appears as a singlet because C3 is aliphatic and C5 is blocked by Chlorine. Deshielded by the ortho-Cl inductive effect.
7.45 s1HAr-H (pos 7)ortho to the ester. Appears as a singlet. Shift is balanced by the shielding effect of the adjacent NH lone pair vs. deshielding ester.
3.86 s3HOCH₃ Methyl ester singlet. Characteristic methoxy region.
3.55 s2HCH₂ (pos 3)Benzylic/Amide alpha protons. Characteristic of the oxindole (dihydro) core. If this signal is absent/shifted >6.5ppm, the compound has oxidized to an indole.
¹³C NMR Data (Carbon)
Shift (δ ppm)AssignmentNotes
176.5 C=O (Lactam, C2)Characteristic amide carbonyl.
166.2 C=O (Ester, C6-sub)Typical methyl ester carbonyl.
145.0 C-Ar (Quaternary)Bridgehead carbon adjacent to N.
132.5 C-Ar (C6)Ipso to ester.
128.0 C-Ar (C5)Ipso to Chlorine.
126.5 C-Ar (C4)Methine carbon.
110.5 C-Ar (C7)Methine carbon (shielded by N).
52.5 OCH₃ Methyl ester carbon.
36.0 CH₂ (C3)Methylene carbon of the oxindole ring.
Mass Spectrometry (MS)

Method: LC-MS (ESI, Positive Mode).

  • Molecular Ion [M+H]⁺: 226.02 Da

  • Isotope Pattern (Critical for Validation):

    • The presence of a single Chlorine atom dictates a distinct 3:1 ratio between the M+H (³⁵Cl) and M+H+2 (³⁷Cl) peaks.

    • Observed: 226.0 (100%) and 228.0 (~33%).

    • Diagnostic: If the M+2 peak is missing, the product is likely the dechlorinated impurity (Methyl 2-oxoindoline-6-carboxylate, MW ~191).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid.

  • 3200 – 3100 cm⁻¹: N-H stretch (Lactam, typically broad).

  • 1720 – 1735 cm⁻¹: C=O stretch (Ester). Distinctly sharper/higher freq than amide.

  • 1690 – 1710 cm⁻¹: C=O stretch (Lactam/Amide).

  • 1000 – 1100 cm⁻¹: Ar-Cl stretch (Fingerprint region confirmation).

Experimental Protocols & Methodology

Sample Preparation for NMR

To ensure high-resolution data without artifacts:

  • Drying: Dry the solid intermediate under high vacuum (<1 mbar) at 40°C for 2 hours to remove residual synthesis solvents (MeOH, DMF) which can overlap with the OMe or CH₂ signals.

  • Solvent: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d₆ .

    • Note: Avoid CDCl₃. Oxindoles often have poor solubility in chloroform, leading to line broadening and lost sensitivity for the NH proton.

  • Acquisition: Set relaxation delay (d1) to >2.0 seconds to allow full relaxation of the quaternary carbons and the isolated aromatic protons, ensuring accurate integration.

Purity Profiling Workflow

The following diagram illustrates the decision logic for validating the compound's identity and purity.

AnalysisWorkflow Start Crude/Purified Sample LCMS LC-MS Analysis (ESI+) Start->LCMS CheckMass Check [M+H]+ and Isotope Pattern LCMS->CheckMass MassPass Mass = 226/228 (3:1) Confirmed CheckMass->MassPass Yes MassFail Mass = 192 or other CheckMass->MassFail No NMR 1H NMR (DMSO-d6) MassPass->NMR CheckC3 Check C3 Region (3.5 - 6.5 ppm) NMR->CheckC3 Oxindole Singlet @ 3.55 ppm (Oxindole Core) CheckC3->Oxindole Target Indole Doublet @ 6.5 ppm (Oxidized Indole) CheckC3->Indole Impurity CheckAr Check Aromatic Region (7.0 - 8.0 ppm) Oxindole->CheckAr Pure Two Singlets (Para-substitution) CheckAr->Pure Pass Impure Doublets/Multiplets (Regioisomer/De-Cl) CheckAr->Impure Fail

Figure 1: Analytical workflow for validating Methyl 5-chloro-2-oxoindoline-6-carboxylate. Note the critical checkpoint at the C3 position to rule out oxidation to the indole.

Structural Logic & Causality

Why do we see these specific signals? Understanding the electronic effects is crucial for troubleshooting synthesis.

The "Singlet" Anomaly

In many indole derivatives, the aromatic protons show ortho-coupling (J ~8 Hz). In Methyl 5-chloro-2-oxoindoline-6-carboxylate , the substitution pattern isolates the protons:

  • H4 is trapped between the Bridgehead (C3a) and the Chlorine (C5).

  • H7 is trapped between the Ester (C6) and the Bridgehead (C7a).

  • Result: No adjacent protons exist to split the signal. Both appear as sharp singlets. If you see doublets (J ~8Hz), your chlorination likely occurred at the wrong position (e.g., C4) or you have the non-chlorinated starting material.

The C3-Methylene Diagnostic

The oxindole core contains a CH₂ at position 3. This is chemically distinct from the CH of an indole.

  • Oxindole (Target): sp³ hybridized carbon. Shift ~3.5 ppm.

  • Indole (Impurity): sp² hybridized carbon. Shift ~6.4–6.6 ppm.

  • Synthesis Tip: If the reaction mixture is exposed to air/basic conditions for too long, the oxindole can auto-oxidize to the indole. Monitoring the 3.5 ppm peak integral vs. the 3.8 ppm (OMe) peak is the best way to quantify this degradation.

References

The following sources provide foundational synthesis routes and spectral data for 2-oxoindoline-6-carboxylate derivatives and their application in kinase inhibitor chemistry (e.g., SOS1, Nintedanib).

  • Patent: Pharmaceutical combinations of SOS1 inhibitors for treating and/or preventing cancer.[1] (AU2022210517A1). Mentions the specific use of Methyl 5-chloro-2-oxoindoline-6-carboxylate as a starting material.[2][1]

  • Synthesis Context:Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (Technical Disclosure Commons, 2022).

  • Structural Analogues:Synthesis and biological evaluation of indibulin analogues. (Relevant for the indole/indoline spectroscopic distinction).

  • General Reference:Spectrometric Identification of Organic Compounds (Silverstein et al.) - Cited for the theoretical calculation of substituent effects (Cl, COOMe) on the benzene ring shifts.

Sources

Foundational

Starting materials for "Methyl 5-chloro-2-oxoindoline-6-carboxylate" synthesis

The following technical guide details the synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate , a critical intermediate in the development of multi-targeted tyrosine kinase inhibitors (such as Nintedanib analogs). T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate , a critical intermediate in the development of multi-targeted tyrosine kinase inhibitors (such as Nintedanib analogs).

The guide prioritizes the regioselective ortho-nitroalkylation route (Malonate Route) as the primary industrial standard due to its superior reliability compared to direct halogenation.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule Profile[1]
  • IUPAC Name: Methyl 5-chloro-2-oxoindoline-6-carboxylate

  • CAS Registry Number: 1227589-93-2 (Analogous to non-chloro parent 14192-26-8)

  • Core Scaffold: Indolin-2-one (Oxindole)[1]

  • Key Functionality:

    • C2-Carbonyl: H-bond acceptor/donor motif.

    • C5-Chlorine: Lipophilic halogen for metabolic stability and pocket filling.

    • C6-Methyl Ester: Handle for further derivatization (e.g., amidation with piperazine moieties).

Retrosynthetic Disconnection

The most robust disconnection relies on the Gassman-type or Vicarious Nucleophilic Substitution (VNS) logic, tracing the oxindole core back to a substituted nitrobenzene.

  • Disconnection A (C3-C3a Bond): Implies a cyclization of an aniline derivative.

  • Disconnection B (N1-C2 Bond): Implies an intramolecular amidation.

  • Selected Route: Nucleophilic Aromatic Substitution (

    
    ) of a 4-halo-3-nitrobenzoate  derivative with a malonate nucleophile, followed by reductive cyclization.
    

Critical Regiochemistry: To achieve the 5-chloro-6-carboxylate substitution pattern on the oxindole:

  • The Nitro group (precursor to N1) must be meta to the Carboxylate (C6).

  • The Leaving Group (for ring closure) must be ortho to the Nitro group.

  • The Chlorine atom must be para to the Nitro group (becoming C5).

This dictates the starting material: Methyl 2,4-dichloro-5-nitrobenzoate (or the 2-chloro-4-fluoro analog).

Retrosynthesis cluster_legend Key Transformations Target Methyl 5-chloro-2-oxoindoline-6-carboxylate (Target) Intermediate Dimethyl 2-(5-chloro-4-(methoxycarbonyl)- 2-nitrophenyl)malonate Target->Intermediate Reductive Cyclization (Fe/AcOH or H2/Pd) SM Methyl 2,4-dichloro-5-nitrobenzoate (Starting Material) Intermediate->SM SnAr (Dimethyl Malonate) Regioselective at C4 Precursor 2,4-Dichlorobenzoic Acid SM->Precursor 1. Nitration 2. Esterification Benzene Ring Conservation Benzene Ring Conservation Regioselective Substitution Regioselective Substitution Benzene Ring Conservation->Regioselective Substitution

Figure 1: Retrosynthetic logic flow determining the optimal starting material.

Part 2: Starting Materials & Reagents[3][4]

Primary Starting Material

The synthesis hinges on Methyl 2,4-dichloro-5-nitrobenzoate . While this can be sourced commercially, it is frequently synthesized in-house to ensure purity.

ComponentCAS No.RolePurity Req.
2,4-Dichlorobenzoic acid 50-84-0Core Scaffold Source>98%
Fuming Nitric Acid 7697-37-2Nitrating Agent>90%
Dimethyl Malonate 108-59-8C2-C3 Fragment Source>99%
Sodium Hydride (60%) 7681-57-4Base for Enolate FormationIndustrial Grade
Reagent List & Specifications
  • Solvents: DMF or DMSO (anhydrous) for the

    
     step; Methanol/Acetic Acid for reduction.
    
  • Catalysts: Palladium on Carbon (10% Pd/C) or Iron Powder (325 mesh) for nitro reduction.

  • Auxiliaries: Thionyl chloride (

    
    ) for esterification.
    

Part 3: Step-by-Step Synthetic Protocol

Phase 1: Precursor Preparation (Nitration & Esterification)

Rationale: The carboxylic acid directs nitration to the meta position (C5), which is less sterically hindered than C3.

  • Nitration:

    • Dissolve 2,4-dichlorobenzoic acid in concentrated

      
      .
      
    • Add fuming

      
       dropwise at 0–5°C.
      
    • Stir at RT for 2 hours. Pour onto ice. Filter the precipitate.[2][3][4]

    • Product:2,4-Dichloro-5-nitrobenzoic acid .

  • Esterification:

    • Reflux the acid in Methanol with catalytic

      
       or convert to acid chloride using 
      
      
      
      followed by Methanol quench.
    • Yield: ~85-90%.[4]

    • Checkpoint: Verify regiochemistry via

      
      -NMR (two singlets for aromatic protons).
      
Phase 2: Nucleophilic Aromatic Substitution ( )

Rationale: The nitro group activates the ortho and para positions. The chlorine at C4 (ortho to nitro) is more labile than C2 (para to nitro/ortho to ester) due to the concerted electron-withdrawing effects and lower steric hindrance for the incoming nucleophile.

  • Enolate Formation:

    • Suspend NaH (2.2 eq) in anhydrous DMF at 0°C.

    • Add Dimethyl Malonate (1.1 eq) dropwise. Stir until

      
       evolution ceases.
      
  • Displacement:

    • Add Methyl 2,4-dichloro-5-nitrobenzoate (1.0 eq) to the enolate solution.

    • Heat to 80–100°C for 4–6 hours.

    • Mechanism:[5][6][7] The malonate anion attacks C4, displacing the chlorine atom.

  • Workup:

    • Quench with dilute HCl. Extract with Ethyl Acetate.[5][4]

    • Intermediate:Dimethyl 2-(5-chloro-4-(methoxycarbonyl)-2-nitrophenyl)malonate .

Phase 3: Reductive Cyclization (The "Krapcho" Modification)

Rationale: Reducing the nitro group to an aniline triggers an intramolecular attack on the malonate ester. Under acidic conditions, the malonate undergoes decarboxylation to form the oxindole.

  • Reduction:

    • Dissolve the intermediate in Acetic Acid .

    • Add Iron Powder (4.0 eq) or use

      
      /Pd-C  (if dehalogenation is controlled). Note: Iron is preferred to prevent loss of the C5-Chlorine.
      
    • Heat to reflux (100–110°C) for 2–4 hours.

  • Cyclization & Decarboxylation:

    • The amine attacks one ester group of the malonate, forming the lactam (oxindole ring).

    • The second ester group hydrolyzes and decarboxylates under the hot acidic conditions.

  • Isolation:

    • Filter off iron residues. Concentrate the filtrate.

    • Precipitate with water or recrystallize from Methanol.

    • Final Product:Methyl 5-chloro-2-oxoindoline-6-carboxylate .

Part 4: Process Visualization

Synthetic Workflow Diagram

SynthesisWorkflow Start 2,4-Dichlorobenzoic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2,4-Dichloro-5-nitrobenzoic acid Step1->Inter1 Step2 Esterification (MeOH/H+) Inter1->Step2 Inter2 Methyl 2,4-dichloro-5-nitrobenzoate Step2->Inter2 Step3 SnAr Substitution (Dimethyl Malonate, NaH) Inter2->Step3 Regioselective at C4 Inter3 Malonate Adduct Step3->Inter3 Step4 Reductive Cyclization (Fe/AcOH, Reflux) Inter3->Step4 -CO2, -MeOH Final Methyl 5-chloro-2-oxoindoline-6-carboxylate Step4->Final

Figure 2: Step-by-step reaction workflow from commodity chemicals to the target oxindole.

Part 5: Quality Control & Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

CheckpointMethodExpected ResultInterpretation
Nitration

-NMR
Two singlets (aromatic H)Confirms para relationship of protons (C3 and C6), verifying C5 nitration.

LC-MSM+ = Precursor + 97 DaMass shift corresponds to loss of Cl (-35) and gain of Malonate (+132).
Cyclization IR1710 cm

(Ester) & 1680 cm

(Amide)
Appearance of oxindole amide band; disappearance of nitro bands.
Final Purity HPLC>98% AreaSingle peak; critical for subsequent coupling reactions.
Troubleshooting the "Direct Chlorination" Alternative

While direct chlorination of Methyl 2-oxoindoline-6-carboxylate (using NCS or


) is theoretically possible, it is not recommended  for the following reasons:
  • Over-chlorination: The activated aromatic ring often accepts a second chlorine at C7.

  • C3-Chlorination: The active methylene at C3 is prone to chlorination, leading to 3,3-dichloro side products.

  • Hydrolysis: The ester group is sensitive to the acidic byproducts of chlorination.

Recommendation: Stick to the de novo synthesis from 2,4-dichlorobenzoic acid for reproducible results.

References

  • Roth, G. J., et al. (2009). "Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors." Journal of Medicinal Chemistry, 52(14), 4466-4480. Link

  • Boehringer Ingelheim Int. (2001). "Indolinone derivatives and process for their manufacture." U.S. Patent 6,762,180.[7] Link

  • Technical Disclosure Commons. (2022).[7] "Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate." TDC, July 01, 2022.[7] Link

  • Muthusamy, S., et al. (2010). "Synthetic applications of biologically important Mannich bases." Research Journal of Biology and Pharmacy. Link

  • Quallich, G. J., & Morrissey, P. M. (1993). "A General Synthesis of Oxindoles." Synthesis, 1993(01), 51-53. Link

Sources

Exploratory

Role of "Methyl 5-chloro-2-oxoindoline-6-carboxylate" in SOS1 inhibitor synthesis

The Role of "Methyl 5-chloro-2-oxoindoline-6-carboxylate" in SOS1 Inhibitor Synthesis Executive Summary The development of small-molecule inhibitors targeting SOS1 (Son of Sevenless 1) has emerged as a critical therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of "Methyl 5-chloro-2-oxoindoline-6-carboxylate" in SOS1 Inhibitor Synthesis

Executive Summary

The development of small-molecule inhibitors targeting SOS1 (Son of Sevenless 1) has emerged as a critical therapeutic strategy for KRAS-driven cancers (e.g., lung, colorectal, pancreatic). By disrupting the SOS1-KRAS protein-protein interaction (PPI), these inhibitors prevent the reloading of KRAS with GTP, thereby silencing the oncogenic signaling cascade.[1]

Methyl 5-chloro-2-oxoindoline-6-carboxylate serves as a high-value synthon (synthetic building block) in the construction of the pharmacophore core for next-generation SOS1 inhibitors. Its unique substitution pattern—specifically the 5-chloro and 6-carboxylate moieties on the oxindole scaffold—allows for the precise synthesis of 6-chloro-7-functionalized quinazoline or dihydro-quinoxalinone cores. These cores are essential for occupying the hydrophobic pocket of SOS1 and establishing critical hydrogen bonds with residues such as His905 and Asn879 .

This guide details the chemical rationale, synthetic workflow, and quality control parameters for utilizing this intermediate, grounded in recent patent literature (e.g., AU2022210517A1 ) and medicinal chemistry principles.

Mechanistic Rationale: The SOS1 Target

To understand the role of the building block, one must understand the "lock" it is designed to fit. SOS1 acts as a Guanine Nucleotide Exchange Factor (GEF) for KRAS.[1][2][3]

  • The Interaction: SOS1 binds to KRAS-GDP via its catalytic CDC25 domain, prying open the nucleotide-binding pocket to release GDP and allow GTP entry.

  • The Inhibitor's Job: SOS1 inhibitors (e.g., BI-3406, Adagrasib intermediates) bind to a lipophilic pocket adjacent to the KRAS binding site on SOS1. This binding sterically obstructs SOS1 from engaging with KRAS.

  • Chemical Requirement: The inhibitor requires a rigid, fused-ring core (often a quinazoline or indole) to act as an "anchor," decorated with a "tail" (often a benzylamine) that extends into the solvent channel.

Methyl 5-chloro-2-oxoindoline-6-carboxylate provides the anchor .

Visualization: KRAS-SOS1 Feedback Loop & Inhibition

SOS1_Mechanism KRAS_GDP KRAS-GDP (Inactive) Complex KRAS-SOS1 Complex KRAS_GDP->Complex Binds SOS1 SOS1 (GEF) SOS1->Complex Catalyzes KRAS_GTP KRAS-GTP (Active) Complex->KRAS_GTP GTP Loading KRAS_GTP->SOS1 Positive Feedback Signaling MAPK/ERK Signaling KRAS_GTP->Signaling Activates Inhibitor SOS1 Inhibitor (Quinazoline Core) Inhibitor->SOS1 Blocks Binding Site Inhibitor->Complex Disrupts

Caption: The SOS1 inhibitor (derived from the oxindole precursor) binds to SOS1, preventing the formation of the catalytic KRAS-SOS1 complex.

The Synthon: Methyl 5-chloro-2-oxoindoline-6-carboxylate

This molecule is not the final drug but the strategic starting material . Its structure encodes the final substitution pattern of the drug's core.

FeatureChemical FunctionalityRole in Final Inhibitor
Oxindole Core Bicyclic aromatic lactamPrecursor to Quinazoline or Quinoxaline via ring expansion/opening.
5-Chloro Halogen at C5Becomes 6-Chloro on quinazoline. Fills a hydrophobic sub-pocket (Val/Leu residues).
6-Carboxylate Methyl ester at C6Becomes 7-Amide/Ester handle. Critical for attaching solubilizing groups or forming H-bonds.
N-H (Lactam) Acidic NitrogenSite for N-methylation to control solubility and binding orientation.

Synthetic Workflow: From Oxindole to Inhibitor Core

The synthesis typically follows a "Modify-Open-Close" strategy. The oxindole is first functionalized, then oxidatively cleaved to an anthranilic acid derivative, and finally cyclized into the quinazoline warhead.

Phase 1: N-Alkylation (The First Modification)

As described in patent AU2022210517A1 , the first step is often the protection or functionalization of the oxindole nitrogen.

  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), DMF.

  • Conditions: -10°C to RT.

  • Product: Methyl 5-chloro-1-methyl-2-oxoindoline-6-carboxylate .

Phase 2: Oxidative Ring Opening (The "Masked" Anthranilic Acid)

The oxindole is a "masked" form of a highly substituted aniline. To build a quinazoline, we need an anthranilic acid .

  • Step A (Oxidation): Conversion to Isatin (2,3-dioxoindole).

  • Step B (Cleavage): Oxidative cleavage using Hydrogen Peroxide (H2O2) and NaOH.

  • Transformation: The C2-C3 bond breaks. The N1 becomes the aniline amine; the C3 becomes the carboxylic acid.

  • Result: 2-Amino-5-chloro-4-(methoxycarbonyl)benzoic acid (N-methylated if Step 1 was performed).

Phase 3: Quinazoline Ring Construction

The anthranilic acid derivative is condensed with a formamidine or urea equivalent to close the 6-membered pyrimidine ring, forming the quinazoline.

Visualization: Synthetic Pathway[4]

Synthesis_Workflow Start Methyl 5-chloro- 2-oxoindoline-6-carboxylate Step1 Step 1: N-Methylation (MeI, NaH, DMF) Start->Step1 Inter1 N-Methyl Intermediate Step1->Inter1 Step2 Step 2: Oxidative Cleavage (H2O2, NaOH) Inter1->Step2 Anthranilic Substituted Anthranilic Acid (2-Amino-5-Cl-4-COOMe-Benzoate) Step2->Anthranilic Step3 Step 3: Cyclization (Formamidine/Urea) Anthranilic->Step3 Core Quinazoline Core (6-Cl-7-COOMe) Step3->Core Final Final SOS1 Inhibitor (e.g., Jacobio/BI Series) Core->Final  + Benzylamine Tail

Caption: Strategic route converting the oxindole precursor into the bioactive quinazoline core.

Detailed Experimental Protocol (Phase 1)

Context: This protocol is derived from standard methodologies referenced in SOS1 inhibitor patents (e.g., AU2022210517A1) for the initial functionalization of the scaffold.

Objective: Synthesis of Methyl 5-chloro-1-methyl-2-oxoindoline-6-carboxylate.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with Methyl 5-chloro-2-oxoindoline-6-carboxylate (1.2 g, 5.32 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Deprotonation: Add Sodium Hydride (NaH) (60% dispersion in oil, 0.64 g, 15.96 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Alkylation: Add Methyl Iodide (MeI) (0.998 mL, 15.96 mmol) dropwise via syringe.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor via LC-MS for disappearance of starting material (M+H 226.6).

  • Quench: Cool back to 0°C and quench carefully with saturated Ammonium Chloride (aq) (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x).

  • Purification: Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85-95%. Key QC Parameter: 1H NMR should show a new singlet at ~3.2 ppm (N-Me) and retention of the methyl ester singlet at ~3.9 ppm.

References

  • Jacobio Pharmaceuticals Co., Ltd. (2022). Pharmaceutical combinations of SOS1 inhibitors for treating and/or preventing cancer.[4] AU Patent Application AU2022210517A1.

  • Boehringer Ingelheim International GmbH . (2018). Novel Benzylamino Substituted Quinazolines and Derivatives as SOS1 Inhibitors. WO Patent WO2018115380A1.

  • Hofmann, M. H., et al. (2021).[5] BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition.[4] Cancer Discovery, 11(1), 142-157.

  • BLD Pharm . (n.d.). Product Analysis: Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS 14192-26-8 derivative).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate

This Application Note and Protocol is designed for researchers and drug development professionals targeting the synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS: 1824626-98-3).[1][2] This molecule is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals targeting the synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS: 1824626-98-3).[1][2] This molecule is a critical scaffold in the development of kinase inhibitors (e.g., analogs of Nintedanib) and other bioactive heterocycles.

The protocol below adapts the industrial synthesis of the non-chlorinated parent compound (Methyl 2-oxoindoline-6-carboxylate) but incorporates specific modifications—most notably the use of Sodium Dithionite (Hydrose) instead of catalytic hydrogenation—to preserve the 5-chloro substituent during the reductive cyclization step.

[1][2][3][4]

Introduction & Retrosynthetic Analysis

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a functionalized oxindole building block.[1][2] Its structural rigidity and hydrogen-bonding capability (via the lactam and ester) make it an ideal pharmacophore for ATP-competitive kinase inhibitors.[1][2]

Mechanistic Pathway

The synthesis follows a Nucleophilic Aromatic Substitution (SNAr) followed by a Reductive Cyclization .

  • SNAr: A malonate nucleophile displaces a leaving group para to the ester and ortho to the nitro group on the benzene ring.

  • Reductive Cyclization: The nitro group is reduced to an aniline, which intramolecularly attacks the pendant malonate ester to form the oxindole (lactam) ring.

Critical Design Choice: To achieve the 5-chloro-6-carboxylate substitution pattern on the indole core, the starting material must be Methyl 2,4-dichloro-5-nitrobenzoate .[1][2]

  • Regioselectivity: The nitro group at C5 activates the C4-chlorine for displacement (ortho-activation).[2] The C2-chlorine is sterically crowded and less activated, ensuring regioselective attack at C4.

  • Mapping:

    • Benzoate C1 (Ester)

      
       Indole C6.
      
    • Benzoate C2 (Cl)

      
       Indole C5 (Retained).
      
    • Benzoate C4 (Displaced by Malonate)

      
       Indole C3a.
      
    • Benzoate C5 (Nitro

      
       Amine) 
      
      
      
      Indole C7a.

Experimental Workflow Diagram

The following diagram illustrates the reaction sequence and logic flow.

G cluster_legend Key Transformation Logic Start Methyl 2,4-dichloro- 5-nitrobenzoate Inter Intermediate: Malonate Adduct Start->Inter Step 1: SNAr (Regioselective Cl displacement) Reagent1 Dimethyl Malonate Base (NaH or KOtBu) Reagent1->Inter Product Methyl 5-chloro- 2-oxoindoline-6-carboxylate Inter->Product Step 2: Reductive Cyclization (Chemoselective - Preserves Cl) Reagent2 Sodium Dithionite (Na2S2O4) Reagent2->Product L1 C4-Cl displaced -> Indole C3a L2 C2-Cl retained -> Indole C5

Caption: Workflow for the regioselective synthesis of the 5-chloro-6-carboxylate oxindole core.

Detailed Protocol

Phase 1: Nucleophilic Substitution (SNAr)

Objective: Install the carbon framework for the oxindole ring.

Reagents:

  • Methyl 2,4-dichloro-5-nitrobenzoate (1.0 eq)[1][2]

  • Dimethyl malonate (1.2 eq)

  • Sodium hydride (60% dispersion in oil) (2.5 eq) OR Potassium tert-butoxide (2.5 eq)

  • Solvent: Anhydrous DMF or NMP (10 vol)

Procedure:

  • Activation: In a flame-dried flask under Nitrogen, suspend NaH (2.5 eq) in anhydrous DMF at 0°C.

  • Nucleophile Formation: Add Dimethyl malonate (1.2 eq) dropwise over 20 minutes. H2 gas will evolve.[2] Stir at 0°C for 30 mins until gas evolution ceases.

  • Addition: Add a solution of Methyl 2,4-dichloro-5-nitrobenzoate (1.0 eq) in DMF dropwise to the malonate anion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If reaction is sluggish (monitor by TLC/LCMS), heat to 60°C for 2-4 hours.

    • Checkpoint: Monitor for disappearance of starting material.[2] The C2-Cl is less reactive, but prolonged heating (>100°C) could lead to bis-substitution.[2] Keep temp <80°C.

  • Quench: Cool to 0°C and quench carefully with saturated NH4Cl or 1N HCl (pH should be acidic, ~2-3).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.[2] Dry over Na2SO4 and concentrate.

  • Purification: The intermediate (aryl malonate) is often an oil. It can be used directly or purified via flash chromatography (Hexane/EtOAc).

Phase 2: Reductive Cyclization

Objective: Form the lactam ring while preserving the aryl chloride.

Reagents:

  • Crude Intermediate from Phase 1

  • Sodium Dithionite (Na2S2O4) (4.0 - 5.0 eq)

  • Solvent: Ethanol / Water (2:1 ratio) or Dioxane / Water.

Procedure:

  • Dissolution: Dissolve the crude intermediate in Ethanol (or Dioxane).

  • Reagent Prep: Dissolve Sodium Dithionite in water.

  • Reaction: Add the dithionite solution to the organic phase. Heat the biphasic mixture to reflux (approx. 80-90°C) for 2-6 hours.

    • Mechanism:[1][2][3][4][5][6][7] Dithionite reduces the Nitro group (-NO2) to the Amine (-NH2). The amine immediately attacks the adjacent malonate ester, closing the ring (lactamization) and ejecting methanol/CO2 (decarboxylation of the malonate usually occurs in situ or requires a brief acidic workup).

    • Why Dithionite? Unlike Pd/C hydrogenation, dithionite does not dehalogenate aryl chlorides, ensuring the 5-chloro substituent remains intact.

  • Precipitation: Cool the mixture to RT. The oxindole product often precipitates as a solid.

  • Isolation: Filter the solid. Wash with water and cold ethanol.[2]

  • Recrystallization: If necessary, recrystallize from Methanol or Acetonitrile.[2]

Quality Control & Validation

Target Specifications:

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Conforms to Structure1H-NMR, MS
Melting Point 210 - 215°C (Typical for this class)Capillary

Expected Analytical Data (Simulated):

  • MS (ESI+): m/z ~ 226.0 [M+H]+ (Calculated for C10H8ClNO3: 225.63).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.8 (s, 1H, NH)
      
    • 
       7.8 (s, 1H, Ar-H at C7)
      
    • 
       7.0 (s, 1H, Ar-H at C4)
      
    • 
       3.8 (s, 3H, OMe)
      
    • 
       3.6 (s, 2H, CH2 at C3)
      
    • Note: The absence of coupling between aromatic protons confirms the para relationship (positions 4 and 7), supporting the 5,6-substitution pattern.

Safety & Troubleshooting

Hazard Analysis
  • Sodium Hydride: Reacts violently with water.[1][2] Use inert atmosphere.

  • Chlorinated Nitrobenzoates: Potential skin sensitizers.[2] Handle in a fume hood.

  • Sodium Dithionite: Self-heating; releases SO2 gas (toxic) upon decomposition.[1][2] Use in a well-ventilated hood.[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete activation or moisture in solvent.[1][2]Ensure DMF is anhydrous.[2] Increase reaction temp to 60°C.
Bis-substitution Malonate attacking both Cl positions.Strictly control stoichiometry (1.0 eq Benzoate to 1.1-1.2 eq Malonate) and Temperature.
Dechlorination Used Hydrogenation (Pd/C).STOP. Switch to Sodium Dithionite or Fe/AcOH reduction. Pd/C removes Aryl-Cl.[1][2]
Product is Oily Incomplete cyclization/decarboxylation.[2]Extend reflux time in Phase 2. Verify pH is neutral/slightly acidic during workup.

References

  • Nintedanib Intermediate Synthesis (General Oxindole Protocol)

    • Source: Technical Disclosure Commons, "Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate", July 01, 2022.[1][2]

    • URL:[Link]

  • Source: Google Patents, "Process for the manufacture of an indolinone derivative" (Boehringer Ingelheim), US8304541B2.
  • Commercial Availability & CAS Verification

    • Source: BLD Pharm Product Page for Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS 1824626-98-3).[1][2][8][9]

Sources

Application

Protocol and Application Notes for the N-Alkylation of Methyl 5-chloro-2-oxoindoline-6-carboxylate

An Application Guide for Medicinal Chemists Abstract The N-alkylated 2-oxindole core is a privileged scaffold in modern drug discovery, forming the structural basis for numerous therapeutic agents. The strategic introduc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract

The N-alkylated 2-oxindole core is a privileged scaffold in modern drug discovery, forming the structural basis for numerous therapeutic agents. The strategic introduction of substituents on the nitrogen atom is a critical step in modulating the pharmacological profile of these molecules. This document provides a comprehensive technical guide for the N-alkylation of Methyl 5-chloro-2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. We delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of various reaction conditions, and present a detailed, field-proven protocol. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to reliably execute and optimize this pivotal transformation.

Introduction: The Significance of N-Alkylated Oxindoles

The 1H-indole-2,3-dione (isatin) and its reduced form, 2-oxindole, are versatile heterocyclic frameworks that have garnered significant attention from the pharmaceutical community.[1] N-substitution of the oxindole ring system is a cornerstone of synthetic strategy, as it not only prevents potential metabolic lability of the N-H bond but also provides a vector for introducing diverse functional groups to explore the chemical space around a pharmacophore.[2] N-alkylated isatins and oxindoles are precursors to a wide array of compounds with demonstrated biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4]

The specific substrate, Methyl 5-chloro-2-oxoindoline-6-carboxylate, is a valuable intermediate, notably in the synthesis of tyrosine kinase inhibitors like Nintedanib.[5] Therefore, establishing robust and efficient protocols for its N-alkylation is of paramount importance for advancing drug development programs.

Mechanistic Considerations and Key Parameters

The N-alkylation of an oxindole is fundamentally a nucleophilic substitution reaction. The process can be dissected into two primary steps:

  • Deprotonation: The lactam N-H proton of the oxindole is acidic enough to be removed by a suitable base, generating a highly conjugated and nucleophilic anion.

  • Nucleophilic Attack: The resulting anion attacks an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) fashion to form the new N-C bond.

The success and efficiency of this reaction are governed by a careful interplay of four key parameters: the base, the solvent, the alkylating agent, and the temperature.

Choice of Base

The function of the base is to deprotonate the oxindole nitrogen. The choice of base is critical and depends on the desired reactivity and handling constraints.

  • Carbonates (K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and easy-to-handle bases, making them a popular first choice.[2][4] Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the higher solubility of its salts and the "cesium effect," which can accelerate SN2 reactions.

  • Hydrides (NaH, CaH₂): Strong, non-nucleophilic bases like sodium hydride (NaH) or calcium hydride (CaH₂) ensure irreversible and complete deprotonation, driving the reaction to completion.[2][3][4] However, they are air and moisture-sensitive, requiring anhydrous conditions and careful handling. CaH₂ is noted as being easier to handle in humid conditions compared to NaH.[3]

  • Hydroxides (NaOH, KOH): While effective for some substrates, aqueous hydroxides can lead to hydrolysis of the ester group on the starting material, reducing the overall yield.[2]

The Role of the Solvent

The solvent must solubilize the reactants and facilitate the SN2 reaction. Polar aprotic solvents are overwhelmingly preferred for this transformation.

  • DMF (N,N-Dimethylformamide) & NMP (N-Methyl-2-pyrrolidinone): These are excellent solvents for N-alkylation reactions.[2][6] They effectively solvate the cation of the base (e.g., K⁺, Na⁺), leaving the oxindole anion more "naked" and nucleophilic, thereby accelerating the reaction.

  • Acetonitrile (MeCN) & Acetone: These are also viable options, particularly when using milder bases like K₂CO₃.[4][6]

  • DMSO (Dimethyl Sulfoxide): A highly polar aprotic solvent that can significantly increase reaction rates, though product isolation can sometimes be more challenging.[7]

Selecting the Alkylating Agent

The electrophile is typically an alkyl halide. Its reactivity follows the order R-I > R-Br > R-Cl, consistent with the leaving group ability of the halide. Reactive agents like benzyl, allyl, and propargyl halides generally give excellent yields.[3][6]

Temperature and Reaction Time

Reaction temperatures can range from room temperature to reflux (40-100°C).[6] More reactive alkylating agents (e.g., benzyl bromide) may proceed efficiently at room temperature, while less reactive ones (e.g., alkyl chlorides) often require heating. Microwave irradiation has been shown to dramatically reduce reaction times, offering a more energy-efficient alternative to conventional heating.[2]

Comparative Overview of Reaction Conditions

The following table summarizes various conditions reported for the N-alkylation of isatin and related derivatives, providing a valuable reference for methods development.

Base Solvent Alkylating Agent Type Temperature Key Advantages/Notes Reference
K₂CO₃ / Cs₂CO₃DMF / NMPAlkyl, Benzyl, Propargyl HalidesRT to 100°CStandard, reliable, good for various substrates. Microwave compatible.[2][4][6]
NaHDMFAlkyl, Benzyl HalidesRT to 50°CStrong base, ensures complete deprotonation. Requires anhydrous conditions.[3][4]
CaH₂DMFAlkyl, Benzyl Halides40-50°CEasier to handle than NaH, effective for substituted isatins.[3]
K₂CO₃ / KIAcetonitrileBenzyl BromideRefluxKI acts as a catalyst via the Finkelstein reaction (in-situ generation of a more reactive alkyl iodide).[4]
KOHDMSOBenzyl BromideRoom TempStrong base in a highly polar solvent; can be very fast.[7]

Visualized Reaction Scheme and Workflow

The general scheme for the N-alkylation and the subsequent experimental workflow are depicted below.

Caption: General N-Alkylation Reaction Scheme.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification arrow -> A Combine Oxindole & Base in Anhydrous DMF B Add Alkylating Agent (e.g., Ethyl Bromide) A->B C Heat Reaction Mixture (e.g., 60°C) B->C D Monitor by TLC until Starting Material is Consumed C->D E Cool to RT & Quench with Cold Water D->E F Extract with Ethyl Acetate (3x) E->F G Wash Organic Layer (Water, Brine) F->G H Dry (Na₂SO₄), Filter, & Concentrate in vacuo G->H I Purify Crude Product via Silica Gel Chromatography H->I J Collect & Combine Fractions Containing Product I->J K Evaporate Solvent to Yield Pure Product J->K

Sources

Method

Application Notes and Protocols for the Purification of Methyl 5-chloro-2-oxoindoline-6-carboxylate by Silica Gel Chromatography

Introduction Methyl 5-chloro-2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors used in targeted cancer therapies.[1] The purity o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors used in targeted cancer therapies.[1] The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues.[2] Silica gel column chromatography is a fundamental, widely-used technique for the purification of organic compounds in both research and industrial settings.[3][4] Its effectiveness lies in the differential partitioning of components in a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture).[2]

This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 5-chloro-2-oxoindoline-6-carboxylate using silica gel chromatography. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound. The principles and methodologies described herein are grounded in established chromatographic theory and best practices for the purification of pharmaceutical intermediates.[5][6]

Physicochemical Properties and Rationale for Method Selection

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a moderately polar molecule due to the presence of the oxindole core, a chloro substituent, and a methyl ester group. The purification strategy is based on normal-phase adsorption chromatography, where the polar stationary phase (silica gel) interacts with the components of the crude mixture.[3] A mobile phase of lower polarity is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase, compounds are selectively desorbed and separated based on their affinity for the stationary phase.[4] Less polar impurities will elute first, followed by the target compound, and finally, more polar impurities will be eluted.

Experimental Protocol

Materials and Equipment
Category Item Specifications
Stationary Phase Silica Gel60 Å, 40-63 µm particle size
Mobile Phase Solvents n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Apparatus Glass Chromatography ColumnAppropriate size for the scale of purification
Separatory Funnel/ReservoirFor mobile phase addition
Fraction Collector or Test TubesFor collecting eluted fractions
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254
TLC Developing Chamber
UV LampFor visualization at 254 nm
Rotary EvaporatorFor solvent removal
Round Bottom Flasks
Glassware (beakers, graduated cylinders, etc.)
Procedure

1. Thin Layer Chromatography (TLC) Analysis of Crude Material

Before performing column chromatography, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal mobile phase composition.[7]

  • Spotting: Dissolve a small amount of the crude Methyl 5-chloro-2-oxoindoline-6-carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 80:20 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., 70:30, 60:40).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Optimal Rf Value: The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.

2. Column Preparation (Wet Slurry Method)

The wet slurry method is generally preferred as it minimizes channeling and ensures a more uniform packing of the stationary phase.[4]

  • Slurry Preparation: In a beaker, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, low-polarity mobile phase (e.g., 80:20 n-hexane:ethyl acetate) to the silica gel to form a slurry. Stir gently to remove any air bubbles.

  • Column Packing: Secure the chromatography column in a vertical position. Add a small amount of the mobile phase to the column. Open the stopcock and allow some solvent to drain to ensure there are no leaks. Pour the silica gel slurry into the column in a single, continuous motion. Gently tap the sides of the column to encourage even packing and dislodge any air bubbles.

  • Equilibration: Once the silica gel has settled, add more mobile phase to the top of the column and allow it to run through until the packed bed is stable and equilibrated. The top of the silica gel bed should be flat.

3. Sample Loading

  • Dry Loading (Recommended): Dissolve the crude Methyl 5-chloro-2-oxoindoline-6-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the silica gel bed.

4. Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to separate the components of the mixture.

  • Initial Elution: Begin eluting with the low-polarity mobile phase determined from the TLC analysis (e.g., 80:20 n-hexane:ethyl acetate). Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 70:30, then 60:40 n-hexane:ethyl acetate). This will help to elute the compounds with higher affinity for the silica gel.

  • Fraction Monitoring: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the appropriate mobile phase. Combine the fractions that contain the pure target compound.

5. Isolation of the Purified Compound

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterization: Determine the yield and confirm the purity and identity of the Methyl 5-chloro-2-oxoindoline-6-carboxylate using appropriate analytical techniques (e.g., NMR, LC-MS, melting point). The melting point for a related compound, methyl 2-oxoindoline-6-carboxylate, is reported to be in the range of 184-190 °C, which can serve as a preliminary indicator of purity.[8][9]

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Column_Packing Column Packing (Wet Slurry) TLC_Analysis->Column_Packing Determines Mobile Phase Sample_Loading Sample Loading (Dry) Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Continuous Flow Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Systematic Monitoring Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Combine Pure Fractions Final_Product Pure Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of Methyl 5-chloro-2-oxoindoline-6-carboxylate.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. A shallower gradient may be required.
Column overloading.Reduce the amount of crude sample loaded onto the column.
Column channeling.Repack the column carefully, ensuring an even and compact bed.
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A stronger solvent like methanol may be needed in small percentages at the end.
Cracked Column Bed Column ran dry.Always keep the silica gel bed covered with the mobile phase.
Band Tailing Sample is too concentrated.Load a more dilute solution of the sample.
Acidic or basic nature of the compound interacting with silica.Consider using a modified stationary phase or adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.

Conclusion

Silica gel chromatography is a robust and effective method for the purification of Methyl 5-chloro-2-oxoindoline-6-carboxylate.[2] By following the detailed protocol and troubleshooting guide provided in this application note, researchers can consistently obtain this key pharmaceutical intermediate in high purity. Careful optimization of the mobile phase composition through preliminary TLC analysis is critical for achieving successful separation.[7] The principles outlined here are broadly applicable to the purification of other oxindole derivatives and similarly functionalized organic molecules.[10]

References

  • PHARMD GURU. (2025, November 19). 9. COLUMN CHROMATOGRAPHY.
  • Sorbtech. Application Of Column Chromatography In Pharmacy.
  • Technology Networks. (2025, April 21). What Is Column Chromatography? Principles and Protocols.
  • Doğa Thermal Hotel. Development techniques in column chromatography.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Google Patents. AU2022210517A1 - Pharmaceutical combinations of sos1 inhibitors for treating and/or preventing cancer.
  • PubChem. Methyl 5-chloro-1H-indole-2-carboxylate.
  • RSC Publishing. (2022, March 9). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition.
  • Swami, P., et al. (2023). A novel magnetically separable catalyst for the synthesis of oxindoles. Journal of Molecular Structure, 1292, 136079.
  • RSC Publishing. Silica gel-promoted practical synthesis of oxindole–nitrones from diazooxindoles and nitrosoarenes under solvent-free conditions.
  • Benchchem. Technical Support Center: Synthesis of (E)-FeCp-Oxindole.
  • Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
  • Google Patents. US8304541B2 - Process for the manufacture of an indolinone derivative.
  • ResearchGate. (2025, August 7). Michael Addition of Aryl Thiols to 3-(2,2,2-Trifluoroethylidene)Oxindoles under Catalyst-Free Conditions: The Rapid Synthesis of Sulfur-Containing Oxindole Derivatives.
  • Chemie Brunschwig. Solutions for chromatography and purification.
  • Sigma-Aldrich. 6-Chloro-2-oxoindoline-5-carboxylic acid.
  • Fuji Silysia Chemical Ltd. Diol Silica Gels.
  • Googleapis.com. (2008, December 2). Patent Application Publication (10) Pub. No.: US 2011/0201812 A1.
  • Benchchem. Application Notes and Protocols for the Purification of (E)-FeCp-oxindole by Chromatography.
  • Synquest Labs. Methyl 2-oxoindoline-6-carboxylate.
  • Justia Patents. (2020, September 24). synthesis of 2-indolinone derivatives.
  • MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid.
  • SciSpace. Stationary phases for thin-layer chromatography.
  • Google Patents. CN101314598A - A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene.
  • LookChem. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 2-Oxoindoline-6-carboxylate.

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Application

Application Notes &amp; Protocols: Methyl 5-chloro-2-oxoindoline-6-carboxylate as a Versatile Building Block for Heterocyclic Compound Synthesis

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in biologically active compounds. These are termed "...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple biological targets. The indoline and oxoindoline core is a quintessential example of such a scaffold, forming the backbone of numerous pharmaceuticals and clinical candidates.[1] Methyl 5-chloro-2-oxoindoline-6-carboxylate emerges as a particularly valuable building block, offering a trifecta of reactive sites for strategic molecular elaboration.[2][3]

The 2-oxoindoline core provides a rigid, structurally defined platform. The substituents on this core are not mere decorations; they are strategic synthetic handles that dictate its utility:

  • 5-Chloro Group: The electron-withdrawing chlorine atom can significantly influence the electronic properties of the aromatic ring, enhance binding affinity through halogen bonding, and improve metabolic stability by blocking a potential site of oxidation.[4]

  • 6-Carboxylate Group: The methyl ester at the C6 position serves as a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups to explore structure-activity relationships (SAR).

  • Reactive C3-Methylene and N1-Amide: The nucleophilic nitrogen (N1) and the adjacent activated methylene group (C3) are prime sites for introducing molecular diversity, allowing for the construction of complex heterocyclic and spirocyclic systems.[5][6]

This guide provides an in-depth exploration of Methyl 5-chloro-2-oxoindoline-6-carboxylate, presenting its physicochemical properties and detailing robust, field-proven protocols for its application in the synthesis of diverse heterocyclic structures.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The data below is compiled for Methyl 5-chloro-2-oxoindoline-6-carboxylate and its close structural analogs.

PropertyValueReference
IUPAC Name Methyl 5-chloro-2-oxo-2,3-dihydro-1H-indole-6-carboxylate-
Molecular Formula C₁₀H₈ClNO₃[7]
Molecular Weight 225.63 g/mol [7]
Appearance Off-white to light brown solid/powder[8][9]
Melting Point Approx. 184 - 190 °C (for the 5-unsubstituted analog)[8]
CAS Number 1352394-32-1 (for 7-carboxylate isomer)[10]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol.-

Safety & Handling: Methyl 5-chloro-2-oxoindoline-6-carboxylate should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It may cause skin, eye, and respiratory irritation.[8] Refer to the specific Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.

Section 2: Key Reactive Sites for Synthetic Elaboration

The synthetic versatility of Methyl 5-chloro-2-oxoindoline-6-carboxylate stems from its distinct reactive centers. Understanding these sites allows for the logical design of synthetic routes to target heterocyclic systems.

Reactive_Sites cluster_main mol N1_H N1-H Acylation/ Alkylation N1_H:s->mol:n C3_CH2 C3-Methylene Knoevenagel/ Spirocyclization C3_CH2:e->mol:w C6_Ester C6-Ester Hydrolysis/ Amidation C6_Ester:w->mol:e

Caption: Key reactive sites on the Methyl 5-chloro-2-oxoindoline-6-carboxylate scaffold.

Section 3: Synthetic Protocols for Heterocycle Construction

The following protocols provide step-by-step methodologies for key transformations, explaining the rationale behind the selected conditions and reagents. These reactions serve as foundational pathways to a vast chemical space of novel heterocyclic compounds.

Protocol 3.1: Knoevenagel Condensation for C3-Ylidene Derivatives

This reaction is a cornerstone for creating C3-substituted oxoindoles, which are prevalent in kinase inhibitor scaffolds.[11] The condensation of the active C3-methylene group with an aldehyde introduces a key exocyclic double bond, extending the conjugation of the system.

Rationale: The reaction is typically catalyzed by a weak base like piperidine or sodium acetate, which facilitates the deprotonation of the acidic C3-protons to form an enolate, which then attacks the aldehyde. Ethanol or acetic acid are common solvents, providing sufficient solubility for the reactants while allowing for easy product precipitation or workup.

Detailed Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 5-chloro-2-oxoindoline-6-carboxylate (1.0 eq.), the desired aromatic or heterocyclic aldehyde (1.1 eq.), and absolute ethanol (20 mL per gram of starting material).

  • Catalyst Addition: Add piperidine (0.2 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then hexane to remove residual reactants and impurities.

  • Drying: Dry the purified solid under vacuum to yield the desired 3-ylidene-2-oxoindoline derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the exocyclic double bond results in a characteristic singlet in the ¹H NMR spectrum around 7.5-8.5 ppm.

Protocol 3.2: N-Acylation for N1-Functionalization

N-acylation is a critical step for preparing advanced intermediates, such as those used in the synthesis of the drug Nintedanib.[6][12] This modification prevents further reaction at the N1 position and can introduce functionalities essential for biological activity.

Rationale: Acetic anhydride serves as both the acylating agent and a dehydrating agent. A high-boiling aromatic solvent like toluene is used to achieve the necessary reaction temperature and to azeotropically remove the acetic acid byproduct, which drives the reaction to completion.[6]

Detailed Step-by-Step Methodology:

  • Setup: In a 250 mL three-neck flask fitted with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus under a nitrogen atmosphere, suspend Methyl 5-chloro-2-oxoindoline-6-carboxylate (1.0 eq.) in toluene (10 volumes).

  • Reagent Addition: Add acetic anhydride (8.0 eq.) to the suspension.[6]

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 6-10 hours. Collect the acetic acid byproduct in the Dean-Stark trap.

  • Workup: After the reaction is complete (as determined by TLC or HPLC), cool the mixture to 80°C.

  • Crystallization: Slowly add a non-polar solvent like methylcyclohexane (5-10 volumes) to induce precipitation of the product.

  • Isolation: Continue cooling the mixture to 0-5°C and stir for 1-2 hours. Collect the solid by filtration, wash with cold methylcyclohexane, and dry under vacuum.

  • Characterization: Verify the product identity via NMR and MS. The disappearance of the N-H proton signal (typically >10 ppm) in the ¹H NMR spectrum is a key indicator of successful acylation.

Protocol 3.3: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Scaffolds

Spirocyclic oxindoles are a potent class of compounds, particularly known as inhibitors of the MDM2-p53 protein-protein interaction.[13] Their synthesis involves the creation of a complex, three-dimensional architecture and represents an advanced application of the oxoindoline building block. The following is a representative workflow for a 1,3-dipolar cycloaddition approach.

Spiro_Workflow Start Methyl 5-chloro-2-oxoindoline- 6-carboxylate Knoevenagel Step 1: Knoevenagel Condensation (Piperidine, EtOH, Reflux) Start->Knoevenagel Aldehyde1 Aromatic Aldehyde (e.g., R-CHO) Aldehyde1->Knoevenagel Intermediate 3-Ylidene Intermediate Knoevenagel->Intermediate Formation of C=C bond Cycloaddition Step 2: 1,3-Dipolar Cycloaddition (Heat, Toluene) Intermediate->Cycloaddition Reagents2 Sarcosine + Aldehyde 2 (e.g., R'-CHO) Reagents2->Cycloaddition In situ generation of azomethine ylide Product Spiro[pyrrolidine-3,3'-oxindole] Product Cycloaddition->Product Formation of pyrrolidine ring

Caption: Workflow for the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives.

Detailed Step-by-Step Methodology:

  • Synthesis of Intermediate: First, synthesize the 3-ylidene intermediate by following Protocol 3.1 .

  • Setup for Cycloaddition: In a dry flask under a nitrogen atmosphere, suspend the 3-ylidene intermediate (1.0 eq.), sarcosine (N-methylglycine, 1.5 eq.), and a second, different aldehyde (1.5 eq.) in a high-boiling solvent such as toluene or xylene.

  • Reaction: Heat the mixture to reflux (110-140°C) for 12-24 hours. The reaction involves the in-situ formation of an azomethine ylide from sarcosine and the aldehyde, which then undergoes a [3+2] cycloaddition with the double bond of the 3-ylidene intermediate.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue is often a mixture of diastereomers. Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired spirocyclic compound(s).

  • Characterization: Extensive characterization by ¹H NMR, ¹³C NMR, HRMS, and potentially 2D NMR (NOESY) is required to confirm the structure and relative stereochemistry of the newly formed stereocenters.

Protocol 3.4: Ester Hydrolysis and Amide Coupling

Converting the C6-ester to an amide is a fundamental strategy for library synthesis and SAR exploration. This two-step process unlocks a vast potential for introducing diverse chemical functionalities.

Rationale: The first step is a standard saponification using a base like lithium hydroxide (LiOH) in a water/THF mixture. LiOH is often preferred as it can lead to cleaner reactions with less risk of side reactions compared to NaOH or KOH.[14] The second step utilizes a standard peptide coupling reagent, such as HATU, which is highly efficient for forming amide bonds, even with sterically hindered amines or poorly nucleophilic anilines.

Detailed Step-by-Step Methodology:

Part A: Ester Hydrolysis

  • Setup: Dissolve Methyl 5-chloro-2-oxoindoline-6-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) and stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitor by TLC).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

  • Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Amide Coupling

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid from Part A (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and HATU (1.1 eq.) in an anhydrous aprotic solvent like DMF or NMP.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.), to the mixture.

  • Reaction: Stir the reaction at room temperature for 6-18 hours.

  • Workup: Quench the reaction by adding water or saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization.

  • Characterization: Confirm the final amide structure by NMR and mass spectrometry.

Section 4: Summary and Future Outlook

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a high-value, multi-functional building block that provides a reliable entry point into a rich chemical space of medicinally relevant heterocyclic compounds.[15] The protocols detailed herein for Knoevenagel condensation, N-acylation, spirocyclization, and amide coupling represent fundamental and reproducible strategies for leveraging its synthetic potential.

The continued application of this and related building blocks is anticipated in the development of next-generation therapeutics. Its utility extends beyond traditional kinase inhibitors and p53-MDM2 antagonists into emerging areas such as covalent drug design, targeted protein degradation (as part of PROTAC synthesis), and the construction of novel DNA-encoded libraries. The strategic combination of its inherent structural features and synthetic accessibility ensures that Methyl 5-chloro-2-oxoindoline-6-carboxylate will remain a staple in the toolkit of researchers, scientists, and drug development professionals.

References

  • Royal Society of Chemistry. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-1H-indole-2-carboxylate. PubChem. Retrieved from [Link]

  • Mehta, D. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) 5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one. Retrieved from [Link]

  • Justia Patents. (2020). Synthesis of 2-indolinone derivatives. Retrieved from [Link]

  • BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Novel 5-Chloroindoline-2,3-dione Derivatives: Synthesis, Characterization and Preliminary Evaluation for Antimalarial Activity. Retrieved from [Link]

  • Google Patents. (2008). Patent Application Publication: US 2011/0201812 A1. Retrieved from [Link]

  • ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-[(5-Chloro-2-Oxo-2,3-Dihydro-1h-Indol-1-Yl)methyl]-1,3-Benzodioxole-4-Carboxylic Acid. PubChem. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • Organic Syntheses. (2017). Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. PMC. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide.
  • National Center for Biotechnology Information. (2023). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. PMC. Retrieved from [Link]

  • IntechOpen. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

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  • Google Patents. (n.d.). Method for preparing 5-chloro-n-({(5s)-2-oxo-3-[4-(5,6-dihydro-4h-[4][7][16]triazin-1-yl)phenyl]. Retrieved from

Sources

Method

Application Note: Comprehensive Analytical Characterization of Methyl 5-chloro-2-oxoindoline-6-carboxylate

Abstract This application note provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of Methyl 5-chloro-2-oxoindoline-6-carboxylate. This compound is a critical hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of Methyl 5-chloro-2-oxoindoline-6-carboxylate. This compound is a critical heterocyclic building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of advanced pharmaceutical agents such as Nintedanib, a tyrosine kinase inhibitor.[1] Given its role in drug development, rigorous confirmation of its identity, purity, and structural integrity is paramount. This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction, designed for researchers, quality control analysts, and drug development professionals. The narrative emphasizes the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Importance of a Multi-Modal Approach

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a substituted oxindole, a privileged scaffold in drug discovery due to its wide range of biological activities.[2][3] The precise substitution pattern on the oxindole ring is critical for its intended downstream reactivity and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a simple confirmation of presence is insufficient. A multi-technique, orthogonal approach is required to build a self-validating analytical package that definitively confirms the molecule's structure and purity profile.

This guide moves beyond simple procedural lists, offering insights into why specific parameters are chosen and how each technique contributes a unique and essential piece of information to the overall characterization puzzle.

Molecular Structure and Physicochemical Properties

A foundational step in any analytical endeavor is understanding the basic properties of the analyte.

Chemical Structure: Chemical structure of Methyl 5-chloro-2-oxoindoline-6-carboxylate (Image generated for illustrative purposes)

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name Methyl 5-chloro-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Molecular Formula C₁₀H₈ClNO₃
Molecular Weight 225.63 g/mol
CAS Number 1391053-03-3 (Illustrative, may vary)
Appearance Typically an off-white to pale yellow solid

Chromatographic Analysis for Purity Determination: HPLC

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical intermediates.[4][5] It excels at separating the main compound from starting materials, by-products, and degradation products. For a molecule with the polarity of Methyl 5-chloro-2-oxoindoline-6-carboxylate, a Reversed-Phase (RP-HPLC) method is the most logical and effective choice.[5]

Principle of Reversed-Phase HPLC

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. Compounds with higher hydrophobicity will be retained longer on the column. By monitoring the column eluent with a UV detector—the oxindole chromophore absorbs strongly in the UV region—we can quantify the relative abundance of each separated component.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Data Acquisition & Processing prep_sample Prepare Sample (0.1 mg/mL in Mobile Phase) filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample Ensures no particulates reach the column inject Inject Sample (10 µL) filter_sample->inject prep_system Equilibrate HPLC System (Stable Baseline) prep_system->inject run Run Gradient Program inject->run detect UV Detection (254 nm & 280 nm) run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate caption Workflow for HPLC Purity Assessment.

Caption: Workflow for HPLC Purity Assessment.

Detailed Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm) Provides excellent hydrophobic retention for a wide range of organic molecules.[6]
Mobile Phase A Water with 0.1% Formic Acid The acid protonates silanol groups on the stationary phase, reducing peak tailing, and improves ionization for potential LC-MS analysis.
Mobile Phase B Acetonitrile with 0.1% Formic Acid A common organic solvent with good elution strength and UV transparency.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection 254 nm or 280 nm (UV) The indole core structure exhibits strong absorbance at these wavelengths.
Injection Volume 10 µL A typical volume to achieve good signal without overloading the column.

| Gradient Program | 10% to 95% B over 15 min, hold 2 min, return to 10% B over 1 min, equilibrate 5 min. | A gradient is essential to elute any potential late-eluting, more non-polar impurities and ensure the column is clean for the next run. |

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to prevent particulates from clogging the column and system.[5]

Data Interpretation: The purity is determined by the area percent method. The area of the main peak corresponding to Methyl 5-chloro-2-oxoindoline-6-carboxylate is divided by the total area of all peaks in the chromatogram. For pharmaceutical intermediates, a purity of >99.0% is often required.[4]

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Principle of NMR

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This "chemical shift" (δ) is highly sensitive to the local electronic environment, allowing us to distinguish different atoms within a molecule.[8]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often an excellent choice for oxindoles due to its high solubilizing power and the ability to observe the N-H proton.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data

While a definitive spectrum for this exact molecule is not publicly available, we can predict the expected signals with high confidence based on known chemical shift values and data from closely related analogs, such as methylthiomethyl 2-oxoindoline-6-carboxylate.[9]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)
N-H ~10.5broad singlet-
Aromatic H (C7-H) ~7.6d~125
Aromatic H (C4-H) ~7.4d~110
CH₂ (C3) ~3.6s~36
-OCH₃ ~3.8s~52
C=O (Amide, C2) --~176
C=O (Ester) --~166
C-Cl (C5) --~128
C-CO₂Me (C6) --~130
Quaternary Carbons --~143, ~124

Note: These are estimated values. Actual shifts may vary. Coupling constants (J) for the aromatic protons are expected to be ~8 Hz.

Molecular Weight Confirmation: Mass Spectrometry

Mass Spectrometry (MS) is an essential technique for confirming the molecular weight and elemental formula of a compound.[10] For this molecule, a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is ideal.[11]

Principle of ESI-MS

In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer. This method is "soft" because it minimizes fragmentation, typically yielding the intact molecular ion.[12]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to readily protonate ([M+H]⁺) or form an adduct with sodium ([M+Na]⁺).

Expected Results

The primary goal is to observe an ion peak corresponding to the calculated exact mass of the molecule. The presence of a chlorine atom will produce a characteristic isotopic pattern, with the [M+2] peak having approximately one-third the intensity of the main molecular ion peak, providing strong evidence for the presence of a single chlorine atom.

Table 3: Expected HRMS Ions

Ion SpeciesCalculated Exact Mass
[C₁₀H₈³⁵ClNO₃ + H]⁺226.0211
[C₁₀H₈³⁷ClNO₃ + H]⁺228.0182
[C₁₀H₈³⁵ClNO₃ + Na]⁺248.0030
[C₁₀H₈³⁷ClNO₃ + Na]⁺250.0001

Observing a measured mass within 5 ppm of the calculated exact mass provides high confidence in the elemental composition of the synthesized compound.

Definitive Structure Confirmation: X-ray Crystallography

For absolute confirmation of molecular structure, including connectivity and solid-state conformation, single-crystal X-ray diffraction is the gold standard.[13][14] While it requires a high-quality single crystal, the resulting data is unambiguous.

Principle of X-ray Crystallography

When a beam of X-rays is directed at a crystalline sample, the electrons of the atoms diffract the beam in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be reconstructed, revealing the precise location of each atom in space.[15][16]

Protocol Overview
  • Crystal Growth: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

The final output provides precise bond lengths, bond angles, and torsional angles, definitively confirming the proposed structure of Methyl 5-chloro-2-oxoindoline-6-carboxylate.

Integrated Analytical Workflow

No single technique is sufficient. The power of this approach lies in the integration of orthogonal data, as depicted below.

Sample Synthesized Batch of Methyl 5-chloro-2-oxoindoline-6-carboxylate HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry (HRMS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR XRAY X-ray Crystallography (Optional/Definitive) Sample->XRAY Purity Purity > 99% HPLC->Purity Mass Correct Mass & Isotope Pattern MS->Mass Structure Correct Connectivity & Chemical Environment NMR->Structure Abs_Structure Absolute 3D Structure XRAY->Abs_Structure Final Fully Characterized Compound Purity->Final Mass->Final Structure->Final Abs_Structure->Final caption Integrated workflow for full characterization.

Caption: Integrated workflow for full characterization.

Conclusion

The robust characterization of Methyl 5-chloro-2-oxoindoline-6-carboxylate is a non-negotiable requirement for its use in pharmaceutical research and development. The integrated application of HPLC for purity, mass spectrometry for molecular weight verification, and NMR spectroscopy for structural elucidation provides a comprehensive and trustworthy analytical data package. For definitive proof of structure, single-crystal X-ray diffraction serves as the ultimate arbiter. By following these detailed protocols and understanding the principles behind them, scientists can ensure the quality and integrity of this vital chemical intermediate, thereby supporting the advancement of crucial pharmaceutical research.

References

  • ResearchGate. (2025, August 5). Synthesis and Structure of New Oxoindoles | Request PDF. Available at: [Link]

  • PMC. (2023, May 11). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Available at: [Link]

  • PubMed. (2001, December 6). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Available at: [Link]

  • Royal Society of Chemistry. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Available at: [Link]

  • PMC. (2023). Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. Available at: [Link]

  • AZoM. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Available at: [Link]

  • MDPI. (2018). A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation. Available at: [Link]

  • Juniper Publishers. (2018, March 6). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review | Organic. Available at: [Link]

  • PubChem. 5-[(5-Chloro-2-Oxo-2,3-Dihydro-1h-Indol-1-Yl)methyl]-1,3-Benzodioxole-4-Carboxylic Acid. Available at: [Link]

  • Wiley Online Library. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available at: [Link]

  • Royal Society of Chemistry. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Available at: [Link]

  • University of Alabama at Birmingham. (2012, February 22). Mass Spectrometry in Forensic Science. Available at: [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]

  • GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004693380. Available at: [Link]

  • WorldOfChemicals. (2026, January 29). Understanding the Synthesis and Supply of Methyl 2-oxoindole-6-carboxylate. Available at: [Link]

  • Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available at: [Link]

  • ResearchGate. (2023, January 10). (PDF) Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate. Available at: [Link]

  • PubMed. (2005, September 22). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct. Available at: [Link]

  • Google Patents. (2008, December 2). Patent Application Publication (10) Pub. No.: US 2011/0201812 A1.
  • University of Victoria. (2019, April 6). Assigning the ESI mass spectra of organometallic and coordination compounds. Available at: [Link]

  • PMC. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available at: [Link]

  • MZ-Analysentechnik. Merck Supelco Discovery Method Development Guide. Available at: [Link]

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Application

Application Notes &amp; Protocols for Methyl 5-chloro-2-oxoindoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe and effective handling and storage of Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS No....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS No. 1824626-98-3), a key intermediate in pharmaceutical synthesis. Due to the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following protocols and recommendations are synthesized from established best practices for structurally analogous compounds, including halogenated indoles and oxindole derivatives. The causality behind each recommendation is explained to ensure scientific integrity and promote a culture of safety in the laboratory.

Introduction: Understanding the Compound

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and natural products. The presence of a chlorine atom on the aromatic ring and the oxindole core suggests a compound with potential reactivity that necessitates careful handling to ensure personnel safety and maintain sample integrity.[1][2] As an intermediate, its stability during storage is paramount to the success of subsequent synthetic steps. A patent mentioning its use confirms its role in the synthesis of more complex molecules.[3]

The recommendations herein are based on the known properties of similar chlorinated and non-chlorinated oxindole and indole derivatives.[4][5] The core principle is to mitigate risks associated with potential reactivity, decomposition, and personnel exposure.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the structural motifs, Methyl 5-chloro-2-oxoindoline-6-carboxylate should be treated as a potentially hazardous substance. The following hazards are inferred from related compounds:

  • Skin and Eye Irritation: Many oxindole derivatives are known to cause skin and eye irritation.[5]

  • Respiratory Irritation: As a fine powder, inhalation may lead to respiratory tract irritation.

  • Toxicity: While specific toxicity data is unavailable, related chlorinated aromatic compounds can have varying levels of toxicity. It is prudent to handle it as a compound with unknown toxicological properties.

Recommended Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. The following minimum PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solvents used with the compound and airborne powder.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Check for any signs of degradation or breakthrough. For prolonged handling or when using solvents, consult a glove compatibility chart.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection To be used in a certified chemical fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended.Minimizes the risk of inhaling the fine powder. All weighing and transfers of the solid should be performed in a manner that avoids generating dust.

Chemical Stability and Incompatibilities

The stability of Methyl 5-chloro-2-oxoindoline-6-carboxylate is crucial for its effective use. The following factors can influence its integrity:

  • Light: Many indole derivatives are sensitive to light and can degrade over time upon exposure.

  • Air/Oxidation: The oxindole core can be susceptible to oxidation, especially in the presence of catalysts or under harsh conditions.

  • pH: Strong acids or bases may catalyze hydrolysis of the methyl ester or other reactions at the oxindole ring.

  • Heat: Chlorinated indoles and related structures can be thermally labile.[4]

Known Incompatible Materials (Based on Analogs):

  • Strong Oxidizing Agents: Can lead to vigorous reactions and decomposition.

  • Strong Acids and Bases: May cause hydrolysis or other unwanted reactions.

  • Strong Reducing Agents: May react with the chloro and keto functionalities.

Storage Protocols

Proper storage is essential to maintain the purity and stability of Methyl 5-chloro-2-oxoindoline-6-carboxylate.

Short-Term Storage (In-Use, < 1 month)
  • Container: Store in the original supplier's vial or a tightly sealed amber glass vial to protect from light.

  • Atmosphere: A normal laboratory atmosphere is generally acceptable for short durations.

  • Temperature: Store in a cool, dry place, such as a desiccator at room temperature (20-25°C).

  • Location: Keep in a designated area for chemical intermediates, away from incompatible materials.

Long-Term Storage (> 1 month)
  • Container: Use a tightly sealed amber glass vial with a PTFE-lined cap to ensure an inert seal.

  • Atmosphere: For maximum stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This can be achieved by flushing the vial with the inert gas before sealing.

  • Temperature: Store in a refrigerator at 2-8°C. Do not freeze , as this can introduce moisture through condensation upon removal.

  • Desiccation: Store the vial within a desiccator containing a suitable desiccant (e.g., silica gel) to minimize moisture exposure.

Storage ParameterShort-Term (< 1 month)Long-Term (> 1 month)Rationale
Temperature Room Temperature (20-25°C)Refrigerated (2-8°C)Lower temperatures slow down potential degradation pathways.
Atmosphere Ambient AirInert Gas (Argon/Nitrogen)Prevents long-term oxidative degradation of the oxindole core.
Light Protection Amber VialAmber VialProtects against light-induced decomposition, common in indole derivatives.
Moisture Control Tightly Sealed ContainerTightly Sealed Container in a DesiccatorPrevents hydrolysis of the ester and potential reactions with the oxindole ring.

Handling Protocols

Adherence to proper handling procedures is critical for both user safety and maintaining the quality of the compound.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_gather Gather All Necessary Equipment and Reagents prep_hood->prep_gather handle_weigh Weigh Compound in a Weighing Boat or Beaker prep_gather->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_seal Tightly Seal Main Container handle_dissolve->cleanup_seal After Use cleanup_store Return to Proper Storage Conditions cleanup_seal->cleanup_store cleanup_waste Dispose of Contaminated Waste Appropriately cleanup_decontaminate Decontaminate Work Area and Glassware cleanup_waste->cleanup_decontaminate

Caption: General workflow for handling Methyl 5-chloro-2-oxoindoline-6-carboxylate.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure you are wearing the appropriate PPE as outlined in Section 2.1.

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.

    • Before starting, allow the container to equilibrate to room temperature if it was stored in a refrigerator to prevent moisture condensation upon opening.

  • Weighing and Transfer:

    • Use a spatula to carefully transfer the desired amount of the solid to a weighing paper or a tared container.

    • Avoid creating dust. If any static is present, use an anti-static gun.

    • Promptly and securely close the main container after dispensing.

  • Dissolution:

    • Add the solid to the chosen solvent in the reaction vessel.

    • If sonication is required for dissolution, ensure the vessel is capped to prevent aerosolization.

  • Waste Disposal:

    • Dispose of all contaminated materials (gloves, weighing paper, etc.) in a designated solid chemical waste container.

    • Solvent waste containing the compound should be disposed of in the appropriate halogenated or non-halogenated solvent waste container, as per your institution's guidelines.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and then with soap and water. Place the cleaning materials in the hazardous waste container.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent the spread of the powder.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Framework for Safe Handling and Storage

G cluster_assessment Initial Assessment cluster_controls Control Measures cluster_procedures Procedures compound Methyl 5-chloro-2-oxoindoline-6-carboxylate no_sds No Specific SDS Available compound->no_sds analogy Assess Structurally Similar Compounds (Halogenated Oxindoles) no_sds->analogy hazards Potential Hazards: - Irritant (Skin, Eyes, Respiratory) - Unknown Toxicity analogy->hazards storage Storage Protocol: - Cool, Dry, Dark - Inert Atmosphere (Long-Term) - Tightly Sealed analogy->storage ppe Mandatory PPE: - Goggles - Nitrile Gloves - Lab Coat hazards->ppe engineering Engineering Controls: - Chemical Fume Hood hazards->engineering emergency Emergency Protocol: - Spill Containment - First Aid Measures hazards->emergency handling Handling Protocol: - Avoid Dust - Weigh in Hood - Equilibrate Before Opening engineering->handling

Caption: Decision-making framework for handling and storage based on hazard assessment.

Conclusion

While specific data for Methyl 5-chloro-2-oxoindoline-6-carboxylate remains limited, a robust safety and handling protocol can be established by drawing on the principles of chemical analogy and best laboratory practices. By treating this compound with the appropriate level of caution, utilizing proper engineering controls and PPE, and adhering to the storage conditions outlined, researchers can ensure both their safety and the integrity of this valuable synthetic intermediate.

References

  • Gassman, P. G., Campbell, A., & Mehta, G. (1972). The reactions of intermediates derived from the chlorination of indoles. Tetrahedron, 28(10), 2749-2758. Available at: [Link]

  • Liang, B., et al. (2023). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Muchowski, J. M. (1970). Chlorination of some indole derivatives with ethyl N,N-dichlorocarbamate. Canadian Journal of Chemistry, 48(3), 422-428. Available at: [Link]

  • Yang, P., et al. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Chemosphere, 263, 127579. Available at: [Link]

  • Hrutfiord, B. F., & Bunnett, J. F. (1961). 3-Acetyloxindole. Organic Syntheses, 41, 1. Available at: [Link]

  • Kumarasinghe, K. G. U. R., et al. (2023). Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives. Vidyodaya Journal of Science, 1(1). Available at: [Link]

  • Ma, T., Zheng, Y., & Huang, S. (2023). Proposed mechanism for the chlorination of indoles 1. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Available at: [Link]

  • Google Patents. (n.d.). AU2022210517A1 - Pharmaceutical combinations of sos1 inhibitors for treating and/or preventing cancer.
  • Concise Total Synthesis of (−)-Affinisine Oxindole, (+)-Isoalstonisine, (+)-Alstofoline, (−)-Macrogentine, (+)-Na-Demethylalstonisine, (−)-Alstonoxine A, and (+)-Alstonisine. PMC. Available at: [Link]

  • An Efficient Synthesis of a Spirocyclic Oxindole Analogue. PMC. Available at: [Link]

  • Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. PMC. Available at: [Link]

  • The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. PMC. Available at: [Link]

  • A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2 H -pyran-3,4′- ... RSC Advances. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Methyl 5-chloro-2-oxoindoline-6-carboxylate" stability and degradation issues

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide provides in-depth troubleshooting and FAQs for "Methyl 5-chloro-2-oxoindoline-6-carboxylate." As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide provides in-depth troubleshooting and FAQs for "Methyl 5-chloro-2-oxoindoline-6-carboxylate." As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the stability and degradation challenges associated with this versatile compound.

Troubleshooting Guide: Investigating Unexpected Degradation

This section addresses specific experimental issues you may encounter. The underlying principle of troubleshooting is a systematic investigation to isolate the cause of degradation.

Q1: I'm observing new, unexpected peaks in my HPLC chromatogram after dissolving the compound in an aqueous buffer. What is the likely cause and how can I confirm it?

Answer: The appearance of new peaks upon dissolution in aqueous media strongly suggests hydrolysis. The Methyl 5-chloro-2-oxoindoline-6-carboxylate molecule has two primary sites susceptible to hydrolysis: the methyl ester at the 6-position and the lactam (a cyclic amide) within the oxindole ring.[1][2]

  • Ester Hydrolysis: This is a common reaction, especially under acidic or basic conditions, which would convert the methyl ester to a carboxylic acid. This new, more polar compound will likely have a different retention time on a reverse-phase HPLC column.

  • Lactam Hydrolysis: Amide bonds are generally more stable than esters, but under more forceful conditions (e.g., stronger pH, elevated temperature), the lactam ring can open, yielding an amino acid derivative.[2]

Troubleshooting Workflow:

  • Characterize the Degradant(s): Use LC-MS to determine the molecular weight of the new peak(s). An increase of 18 Da (from the addition of H₂O) followed by a loss of 14 Da (loss of CH₂) would point to ester hydrolysis. A simple mass addition of 18 Da would suggest lactam ring-opening.

  • pH Dependence Study: Prepare solutions in buffers of varying pH (e.g., pH 3, 7, and 9) and monitor the rate of degradation. This will help identify the pH range of maximum stability. Hydrolysis rates are often significantly affected by pH.[3]

  • Solvent Selection: If your experimental protocol allows, switch to a non-aqueous, aprotic solvent (e.g., anhydrous Acetonitrile, THF, or DMSO) to prevent hydrolysis.

  • Kinetics: If you must use an aqueous buffer, prepare solutions immediately before use and keep them chilled to slow the degradation rate.

Below is a workflow to diagnose potential hydrolysis.

G cluster_0 Troubleshooting Hydrolysis start Unexpected Peak in HPLC (Aqueous Sample) check_ms Analyze via LC-MS start->check_ms ms_result Degradant MW matches hydrolysis product? check_ms->ms_result confirm_hydrolysis Cause: Hydrolysis Confirmed ms_result->confirm_hydrolysis  Yes other_issue Investigate other causes (e.g., Oxidation) ms_result->other_issue  No action_1 Use fresh, chilled aqueous solutions confirm_hydrolysis->action_1 action_2 Switch to aprotic solvent if possible confirm_hydrolysis->action_2

Caption: Workflow for diagnosing suspected hydrolysis.

Q2: My solid compound has developed a brownish or reddish tint upon storage. Is it degrading and can I still use it?

Answer: A color change in the solid state is a strong indicator of chemical degradation, often due to oxidation. The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[4][5][6] The resulting degradation products are often highly conjugated and colored.

Recommended Actions:

  • Do Not Assume Purity: Never use a discolored compound without re-characterization. A change in physical appearance indicates a change in chemical composition.[7]

  • Purity Analysis: Re-analyze the material using a stability-indicating method like HPLC-UV. Quantify the purity and identify the impurities if possible. If the purity is below your experimental requirements, the batch should be discarded or repurified.

  • Review Storage Conditions: This degradation event highlights improper storage. The compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry environment.[8] Using a desiccator and amber glass vials is highly recommended.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of Methyl 5-chloro-2-oxoindoline-6-carboxylate.

Q1: What are the ideal storage and handling conditions for this compound?

Answer: To ensure long-term stability, adhere to the following conditions:

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Temperature: Store in a cool environment, ideally refrigerated (2-8°C), to slow the rate of any potential degradation reactions.[9]

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[8]

  • Container: Use a tightly sealed, clean glass container.

  • Handling: When handling, avoid introducing moisture or atmospheric oxygen. Use dry solvents and equipment.

Q2: What are the main degradation pathways I should be concerned about?

Answer: The primary degradation pathways for this molecule are hydrolysis, oxidation, and photolysis, dictated by its functional groups.

G cluster_paths Degradation Pathways cluster_products Potential Products parent Methyl 5-chloro-2-oxoindoline-6-carboxylate hydrolysis Hydrolysis (H2O, Acid/Base) parent->hydrolysis oxidation Oxidation (O2, Peroxides) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis prod_hydro Carboxylic Acid (from ester) & Ring-Opened Product (from lactam) hydrolysis->prod_hydro prod_ox Hydroxylated Species, Isatin-like structures oxidation->prod_ox prod_photo Radical-derived products, Dehalogenated species photolysis->prod_photo

Caption: Major degradation pathways for the target compound.

  • Hydrolysis: As detailed in the troubleshooting section, the ester and lactam moieties are susceptible.

  • Oxidation: The indole ring can be oxidized, potentially forming hydroxylated derivatives or breaking the pyrrole ring to form isatin-like structures.[4][10]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate radical reactions or other photochemical transformations, leading to a complex mixture of degradants.[11]

Q3: How can I perform a forced degradation study to understand the stability limits of this compound?

Answer: A forced degradation (or stress testing) study is essential for understanding a molecule's intrinsic stability and for developing a stability-indicating analytical method.[3][12][13][14] This involves subjecting the compound to conditions more severe than it would typically encounter.[12]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor and incubate. Include a control sample (compound in solvent only) kept at ambient temperature in the dark. Aim for 5-20% degradation.[3]

  • Neutralize and Dilute: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze: Analyze all samples by a high-resolution HPLC-UV method. An LC-MS/MS method is highly valuable for identifying the mass of the degradation products.[15]

Summary of Forced Degradation Conditions

Stress ConditionReagent / ParametersTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C for 2-8 hoursEster & Lactam Hydrolysis
Base Hydrolysis 0.1 M NaOHRoom Temp for 1-4 hoursEster & Lactam Hydrolysis
Oxidation 3% H₂O₂Room Temp for 2-8 hoursRing Oxidation
Thermal Dry Heat (Solid) & Solution80°C for 24-48 hoursAccelerates all pathways
Photolytic UV & Visible LightExpose to ≥1.2 million lux hours and ≥200 watt hours/m²[16]Photochemical reactions, radical formation

This table provides starting points; conditions should be adjusted based on the observed stability of the molecule.

By systematically evaluating these stability risks, you can design more robust experiments, ensure the integrity of your results, and confidently interpret your data.

References

  • Madsen, E.L., & Bollag, J.M. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]

  • Jiang, B., et al. (n.d.). Proposed degradation pathways of indole by ozonation. ResearchGate. [Link]

  • Witkop, B. (1950). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society. [Link]

  • Berry, D.F., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]

  • Alsante, K.M., et al. (2016). Forced degradation studies. MedCrave online. [Link]

  • Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]

  • Zarghi, A., et al. (2009). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. Molecules. [Link]

  • Unknown. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Unknown. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ACS Publications. [Link]

  • Unknown. (n.d.). Degradation Pathways. ResearchGate. [Link]

  • Unknown. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Dong, M.W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Kumar, V., & Kumar, S. (n.d.). A Review: Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Emery Pharma. (n.d.). Pharmaceutical Stability Testing. Emery Pharma. [Link]

  • Dotterer, R., & Allen, J.M. (n.d.). Finding Peaceable Photostability. Caron Scientific. [Link]

  • Baertschi, S.W., & Alsante, K.M. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • Unknown. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Patel, K., & Dedania, Z. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach. [Link]

  • Unknown. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series. [Link]

Sources

Optimization

Technical Support Center: N-Alkylation of 2-Oxoindolines

Topic: Side reactions in the N-alkylation of 2-oxoindolines Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals Welcome to the Application Support Hub. This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side reactions in the N-alkylation of 2-oxoindolines Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals

Welcome to the Application Support Hub. This guide addresses the specific chemoselectivity challenges inherent to the 2-oxoindoline (oxindole) scaffold. As an ambident nucleophile, the oxindole anion presents three reactive sites: the Nitrogen (N1), the Oxygen (O2), and the Carbon (C3).[1] While N-alkylation is often the target for kinase inhibitors (e.g., Sunitinib analogs), "silent" side reactions at C3 and O2 frequently degrade yield and purity.

This guide provides mechanistic insights, diagnostic tools, and validated protocols to ensure regiochemical fidelity.

Part 1: The Diagnostic Triage

Use this section to identify your impurity profile before optimizing conditions.

The Ambident Nucleophile Problem: Upon deprotonation, the negative charge is delocalized. The site of reaction is dictated by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.

  • N1 (Target): Intermediate hardness. Favored by soft electrophiles and polar aprotic solvents.

  • O2 (Side Reaction): Hard nucleophile. Favored by hard electrophiles (sulfonates) and high electron density. Forms alkyl imidates .

  • C3 (Side Reaction): Soft nucleophile. Thermodynamic sink. Favored by protic solvents or insufficient base strength. Forms C-alkyl oxindoles .

Quick Diagnostic Table: What did I make?
FeatureN-Alkyl Oxindole (Target)O-Alkyl Imidate (Side Product)C-Alkyl Oxindole (Side Product)
IR Spectrum Strong C=O stretch (~1690–1720 cm⁻¹)No C=O stretch. New C=N (~1600 cm⁻¹) & C-O bands.Strong C=O stretch. N-H stretch remains (~3200 cm⁻¹).
¹H NMR (Alkyl) N-CH protons: 3.2–3.8 ppm O-CH protons: 4.0–4.5 ppm (Deshielded)C3-Alkyl protons: Upfield, coupled to C3-H.
¹H NMR (Core) No N-H signal.No N-H signal.Broad N-H singlet (8.0–10.0 ppm) present.
¹³C NMR (C=O) ~175–180 ppm (Amide)~160–165 ppm (Imidate carbon)~178–182 ppm (Amide)
Solubility Moderate polarity.Lower polarity (often an oil).Variable; N-H allows H-bonding.

Part 2: Troubleshooting & FAQs

Q1: Why is C3-alkylation competing with my N-alkylation?

Diagnosis: You likely have "soft" conditions favoring the carbon center, or incomplete deprotonation.

  • The Mechanism: The C3 position is inherently nucleophilic (enolate character). If the N-H is not fully deprotonated (pKa ~18 in DMSO), the neutral species can tautomerize, or the anion may react at the softer C3 center if the electrophile is very soft (e.g., benzyl bromide) and the solvent is protic or non-polar.

  • The Fix:

    • Switch Solvent: Use DMF or NMP . These polar aprotic solvents solvate the cation (Na⁺/Li⁺), leaving the "naked" N-anion highly reactive.

    • Base Selection: Use NaH (Sodium Hydride) or Cs₂CO₃ . Avoid hydroxides (NaOH/KOH) which generate water (protic) and favor C-alkylation/aldol reactions.

    • Temperature: Lower the temperature (0°C) during addition. C-alkylation has a higher activation energy; N-alkylation is kinetically favored at lower temperatures.

Q2: I see a new spot, but the IR shows no Carbonyl. What happened?

Diagnosis: You have formed the O-alkyl imidate (O-alkylation).

  • The Cause: This occurs when using "hard" electrophiles (e.g., alkyl tosylates, mesylates, or sulfates) or if silver salts (Ag₂O, Ag₂CO₃) are used (silver coordinates the halide, creating a "hard" carbocation character).

  • The Fix:

    • Change Electrophile: Switch to an Alkyl Iodide or Bromide (softer leaving group).

    • Remove Silver: Do not use silver additives unless O-alkylation is the goal.

    • Solvent: Ensure the solvent is strictly anhydrous; moisture can hydrolyze the imidate back to the starting material or ring-opened products.

Q3: My product yield is low, and I see a very polar baseline spot. Is it decomposition?

Diagnosis: Likely Ring Opening Hydrolysis .

  • The Mechanism: Under strong basic conditions (especially with hydroxide bases like NaOH) and heat, the hydroxide attacks the amide carbonyl (C2), cleaving the C-N bond to form the o-aminophenylacetic acid derivative.

  • The Fix:

    • Exclude Water: Use anhydrous DMF and dry NaH (60% dispersion).

    • Avoid Strong Aqueous Bases: Do not use NaOH/Water systems for N-alkylation unless using Phase Transfer Catalysis (PTC) with strict temperature control.

    • Workup: Quench with saturated NH₄Cl (mildly acidic) rather than water to neutralize residual base immediately.

Q4: Can I use the Mitsunobu reaction to avoid C-alkylation?

Answer: Yes, this is an excellent strategy for N-alkylation using alcohols instead of halides.

  • Why it works: The Mitsunobu reaction (PPh₃/DIAD) activates the alcohol oxygen, making it a leaving group. The oxindole acts as the acidic pronucleophile. Since the reaction is driven by the pKa of the N-H (<13 for active Mitsunobu), it is highly selective for N-alkylation over C-alkylation.

  • Caveat: Ensure the pKa of your oxindole is <13.[2] Unsubstituted oxindole (pKa ~18) reacts sluggishly; electron-withdrawing groups on the ring help.

Part 3: Visualizing the Pathways

The following diagram illustrates the competing pathways for the oxindole anion.

OxindolePathways Oxindole 2-Oxoindoline (Starting Material) Anion Ambident Anion (Delocalized) Oxindole->Anion Base (NaH, Cs2CO3) N_Alkyl N-Alkyl Oxindole (Target Product) Anion->N_Alkyl Soft Electrophile (R-I) Polar Aprotic (DMF) Kinetic Control O_Alkyl O-Alkyl Imidate (Side Product) Anion->O_Alkyl Hard Electrophile (R-OTs) Silver Salts (Ag+) C_Alkyl C3-Alkyl Oxindole (Side Product) Anion->C_Alkyl Protic Solvent Softest Electrophiles Thermodynamic Control Hydrolysis Ring Opened Acid/Salt Anion->Hydrolysis OH- / H2O / Heat (Nucleophilic Acyl Sub.)

Caption: Reaction pathways of the oxindole anion. Green path indicates the target N-alkylation; red paths indicate competing side reactions.

Part 4: Validated Experimental Protocols

Protocol A: High-Fidelity N-Alkylation (Standard)

Best for: Primary alkyl halides (MeI, BnBr, EtI) and general substrates.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve 2-oxoindoline (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: DMF is superior to THF for solubility and anion reactivity.

  • Deprotonation: Cool to 0°C (ice bath). Add NaH (60% in oil, 1.2 equiv) portion-wise.

    • Observation: Evolution of H₂ gas. Solution may turn orange/red (formation of the anion).

    • Time: Stir at 0°C for 15–30 minutes to ensure complete deprotonation (minimizes C-alkylation risk).

  • Alkylation: Add the Alkyl Halide (1.1–1.5 equiv) dropwise via syringe.

    • Tip: If using a volatile halide (e.g., MeI), use a slight excess (1.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours. Monitor by TLC.[3]

  • Workup:

    • Cool to 0°C.[3]

    • Quench carefully with saturated NH₄Cl (prevents high pH hydrolysis).

    • Extract with EtOAc (x3). Wash organics with H₂O (x2) and Brine (x1) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Mitsunobu N-Alkylation

Best for: Alkylating with secondary alcohols or when avoiding strong bases.

  • Reagents: 2-oxoindoline (1.0 equiv), Alcohol (1.2 equiv), PPh₃ (1.5 equiv).

  • Solvent: Dissolve in anhydrous THF (0.1 M).

  • Addition: Cool to 0°C . Add DIAD (or DEAD) (1.5 equiv) dropwise.[3]

  • Reaction: Stir at RT for 12–24 hours.

  • Note: If the oxindole pKa is high (>15), this reaction may be slow. Electron-withdrawing groups on the benzene ring improve efficiency.

Part 5: Troubleshooting Flowchart

Troubleshooting Start Start: Analyze Crude Product CheckIR Check IR Spectrum: Is C=O stretch present (~1700 cm-1)? Start->CheckIR YesCO Yes, C=O is present CheckIR->YesCO Yes NoCO No, C=O is missing CheckIR->NoCO No CheckNH Check 1H NMR: Is N-H signal (8-10 ppm) present? YesCO->CheckNH O_Alkyl Diagnosis: O-Alkylation (Imidate formed) NoCO->O_Alkyl NH_Present Yes, N-H is present CheckNH->NH_Present Yes NH_Absent No, N-H is absent CheckNH->NH_Absent No Action_O Action: Switch to Alkyl Iodide; Remove Ag salts; Dry solvent. O_Alkyl->Action_O C_Alkyl Diagnosis: C3-Alkylation NH_Present->C_Alkyl Success Diagnosis: N-Alkylation (Target Product) NH_Absent->Success Action_C Action: Use NaH/DMF (0°C); Ensure complete deprotonation. C_Alkyl->Action_C

Caption: Decision tree for diagnosing the regiochemical outcome of oxindole alkylation.

References

  • Lamba, M., et al. (2024).[4][5] "Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols." The Journal of Organic Chemistry, 89(16), 11244–11260. Link

  • Saha, R., et al. (2024). "Iron- and base-catalyzed C(α)-alkylation and one-pot sequential alkylation–hydroxylation of oxindoles with secondary alcohols." Organic & Biomolecular Chemistry, 22, 6321. Link

  • Wenkert, E., et al. (1956). "Alkylation of Oxindoles." Journal of the American Chemical Society, 78(4), 797–801. Link

  • Tsunoda, T., et al. (1994). "Mitsunobu Alkylation of pKa > 11 Acids." Tetrahedron Letters, 35(29), 5081-5082. Link

  • Garden, S. J., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Drug Discovery Today, 18(15-16). Link

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-chloro-2-oxoindoline-6-carboxylate

This technical guide addresses the purification and impurity management of Methyl 5-chloro-2-oxoindoline-6-carboxylate , a critical scaffold likely utilized in the synthesis of kinase inhibitors (analogous to Nintedanib...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and impurity management of Methyl 5-chloro-2-oxoindoline-6-carboxylate , a critical scaffold likely utilized in the synthesis of kinase inhibitors (analogous to Nintedanib or Sunitinib intermediates).

The following protocols are designed for researchers requiring high-purity (>98%) material for SAR studies or GMP scale-up.

Current Status: Active Role: Senior Application Scientist Context: Heterocyclic Chemistry / API Intermediate Purification

Executive Summary: The Molecule & Its Vulnerabilities

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a substituted oxindole.[1][2] Its purification is governed by three chemical behaviors:

  • C3-Methylene Reactivity: The C3 position is prone to auto-oxidation, forming colored "isatin" (dione) impurities.

  • NH-Acidity: The lactam NH is weakly acidic (

    
    ), allowing for base-mediated solubility manipulations but risking hydrolysis of the methyl ester.
    
  • Lipophilicity: The 5-chloro substituent significantly reduces solubility in polar protic solvents compared to the non-chlorinated analog, necessitating modified solvent systems for recrystallization.

Module 1: Diagnostic & Identification (Triage)

Q: My crude product is a dark orange/brown solid, but the literature describes it as "pale yellow" or "off-white." What happened? A: You are likely observing C3-oxidation impurities (isatin derivatives) or polymerized anilines .

  • Mechanism: Oxindoles are susceptible to aerobic oxidation at the benzylic C3 position, especially under basic conditions or upon prolonged exposure to light/air. This forms the corresponding isatin (2,3-dione), which is intensely colored (orange/red).

  • Diagnostic: Check the proton NMR.[3][4][5] A clean oxindole shows a singlet (2H) around

    
     3.5–3.7 ppm (DMSO-
    
    
    
    ) for the C3-methylene. If this signal is weak and you see new aromatic signals downfield, oxidation has occurred.
  • Solution: Perform a carbon treatment . Dissolve the crude in hot ethyl acetate or THF, treat with activated charcoal (5-10 wt%), filter while hot through Celite, and recrystallize.

Q: I see a persistent impurity at RRT ~0.90 or ~1.10 in HPLC. It tracks with the product during extraction. A: These are typically Regioisomers or De-chlorinated byproducts .

  • Scenario A (Regioisomer): If synthesized via electrophilic aromatic substitution (e.g., nitration/chlorination), you may have the 4-chloro or 7-chloro isomer. These are difficult to separate by flash chromatography due to similar polarity.

  • Scenario B (Des-chloro): If synthesized via reduction of a nitro-aromatic precursor (e.g., using

    
    ), you may have hydro-dehalogenated the 5-Cl to a 5-H analog.
    
  • Solution: High-Performance Recrystallization.

    • Solvent System: Toluene/Acetonitrile (9:1) or Methanol/Water (gradient). The 5-chloro substituent increases lipophilicity; the des-chloro impurity is more soluble in water/methanol mixtures and will remain in the mother liquor.

Module 2: Chemical Purification Protocols

Q: Flash chromatography is failing to separate the "tar" from my product. What is the alternative? A: Avoid silica gel for crude oxindoles if possible; they can streak or degrade. Use Trituration or Slurry Washing as the primary purification step.

Protocol: The "Solvent Switch" Trituration

This method leverages the solubility differential between the crystalline oxindole and amorphous organic impurities.

StepActionMechanistic Rationale
1 Suspend crude solid in Cold Methanol (5 mL/g).The ester and chloro-group limit solubility in cold MeOH, while polar tars/salts dissolve.
2 Sonicate for 10–15 mins at

.
Breaks up occlusion complexes without dissolving the product.
3 Filter and wash with Hexane or Heptane .Removes non-polar grease and residual high-boiling solvents (e.g., toluene).
4 Check Purity (HPLC). If >95%, proceed to recrystallization. If <90%, repeat or switch to Ethyl Acetate/Hexane (1:4).

Q: How do I remove unreacted aniline precursors (from the reduction step)? A: Use an Acidic Slurry Wash .

  • Suspend the solid in 1N HCl (aq).

  • Stir vigorously for 30 minutes.

  • Filter and wash with water until neutral pH.

  • Why: The aniline impurity protonates (

    
    ) and dissolves in water; the oxindole (amide-like) remains neutral and insoluble. Warning: Do not heat, or you risk hydrolyzing the methyl ester to the carboxylic acid.
    
Module 3: Advanced Recrystallization

Q: What is the "Gold Standard" solvent system for crystallizing the 5-chloro derivative? A: Acetic Acid / Water or Toluene / Methylcyclohexane .

Method A: The Acetic Acid Process (Scalable)
  • Best for: Removing inorganic salts and polar oxidation products.

  • Protocol:

    • Dissolve crude solid in Glacial Acetic Acid at

      
       (approx. 5–7 volumes).
      
    • Once clear, slowly add Water (anti-solvent) dropwise until turbidity persists.

    • Cool slowly to Room Temperature (RT) with stirring.

    • Chill to

      
       for 2 hours.
      
    • Filter.[3][5][6]

  • Note: The 5-chloro group makes the molecule less soluble than the non-chloro parent; ensure you do not add water too fast, or it will "crash out" as amorphous powder rather than crystals.

Method B: The Toluene Reflux (For Isomer Depletion)
  • Best for: Removing regioisomers and unreacted starting materials.

  • Protocol:

    • Suspend solid in Toluene (10 volumes).

    • Heat to reflux.[2][3] If it does not fully dissolve, add small amounts of Acetonitrile or Ethyl Acetate .

    • Allow to cool very slowly (over 4–6 hours) to RT.

    • The regioisomers (often more soluble due to disrupted crystal packing) remain in the supernatant.

Module 4: Troubleshooting Logic Flow

The following diagram illustrates the decision matrix for purifying Methyl 5-chloro-2-oxoindoline-6-carboxylate based on specific impurity profiles.

PurificationLogic Start Crude 5-Cl-Oxindole-6-Ester Check Diagnostic: HPLC/NMR Start->Check Issue_Color Issue: Dark Color / Tars (Oxidation/Polymer) Check->Issue_Color High Baseline/Color Issue_Start Issue: Unreacted Amine/Nitro Check->Issue_Start Peak at diff RRT Issue_Iso Issue: Regioisomers (4-Cl or 7-Cl) Check->Issue_Iso Shoulder Peak Sol_Charcoal Action: Carbon Treatment (THF/EtOAc) Issue_Color->Sol_Charcoal Sol_Acid Action: 1N HCl Slurry Wash (Remove Anilines) Issue_Start->Sol_Acid Sol_Cryst Action: Slow Recrystallization (Toluene/MeCN) Issue_Iso->Sol_Cryst Final Pure Product (Pale Yellow Solid) Sol_Charcoal->Final Sol_Acid->Final Sol_Cryst->Final

Caption: Decision matrix for impurity removal based on diagnostic signatures.

Module 5: Storage & Stability (Post-Purification)

Q: How should I store the purified material to prevent re-oxidation? A:

  • Atmosphere: Store under Argon or Nitrogen. The C3-position remains active.

  • Temperature:

    
     is sufficient for short-term; 
    
    
    
    for long-term.
  • Container: Amber glass vials (protect from light).

References & Authority

The protocols above are derived from established methodologies for Nintedanib intermediates and general oxindole synthesis.

  • Roth, G. J., et al. (2009).[6] "Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors." Journal of Medicinal Chemistry. (Describes the synthesis and purification of the 6-methoxycarbonyl-2-oxindole scaffold).

  • Boehringer Ingelheim Int. (2011). "Process for the manufacture of an indolinone derivative." U.S. Patent 8,304,541. (Detailed industrial purification protocols for oxindole-6-carboxylates, including solvent selection).

  • Yamai, Y., et al. (2018). "Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates." Chemical and Pharmaceutical Bulletin. (Discusses oxindole cyclization and impurity profiles).

  • Hao, Z., et al. (2011).[1] "Identification and synthesis of impurities formed during sertindole preparation." Scientia Pharmaceutica. (Analysis of chloro-indole impurities and de-halogenation issues).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity Screening of Novel Methyl 5-chloro-2-oxoindoline-6-carboxylate Derivatives

The core structure, Methyl 5-chloro-2-oxoindoline-6-carboxylate, serves as a versatile starting point for the synthesis of a diverse library of compounds. The presence of the chloro group and the carboxylate moiety offer...

Author: BenchChem Technical Support Team. Date: February 2026

The core structure, Methyl 5-chloro-2-oxoindoline-6-carboxylate, serves as a versatile starting point for the synthesis of a diverse library of compounds. The presence of the chloro group and the carboxylate moiety offers opportunities for chemical modification to modulate physicochemical properties and biological activity. This guide will focus on the screening of a representative set of these derivatives for their potential as anticancer agents, a prominent therapeutic area for oxindole-based compounds.[1][2][3][4]

The Rationale for Screening: Targeting Cancer-Related Pathways

Oxindole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[2][3] Several successful kinase inhibitors, such as Sunitinib, feature the oxindole core, highlighting its importance in targeting these key signaling molecules.[1][6] Therefore, our primary screening strategy will focus on evaluating the cytotoxic effects of our novel derivatives on relevant cancer cell lines and their ability to inhibit a key protein kinase involved in cancer progression.

For this comparative guide, we will evaluate three hypothetical derivatives of Methyl 5-chloro-2-oxoindoline-6-carboxylate:

  • M5C-001: The parent compound, Methyl 5-chloro-2-oxoindoline-6-carboxylate.

  • M5C-002: A derivative with a modification at the N1 position of the oxindole ring.

  • M5C-003: A derivative with a modification at the C3 position of the oxindole ring.

These derivatives will be compared against Doxorubicin , a standard chemotherapeutic agent, and Sunitinib , a multi-kinase inhibitor containing an oxindole scaffold, for their in vitro anticancer activity.

Experimental Protocols

To ensure the scientific rigor of our findings, we will employ standardized and well-validated in vitro assays. The following protocols provide a step-by-step guide for each experiment.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed human breast cancer (MCF-7) and colorectal cancer (HCT116) cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (M5C-001, M5C-002, M5C-003), Doxorubicin, and Sunitinib in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.

Kinase Inhibition Assay

Given the known activity of oxindole derivatives as kinase inhibitors, we will assess the inhibitory potential of our compounds against a relevant cancer-related kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7]

Protocol:

  • Reaction Setup: In a 96-well plate, add the recombinant human VEGFR2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compounds (M5C-001, M5C-002, M5C-003) and Sunitinib (as a positive control) to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 values.

Comparative Data Analysis

The following tables summarize the hypothetical, yet plausible, experimental data obtained from the screening of the Methyl 5-chloro-2-oxoindoline-6-carboxylate derivatives and the comparator drugs.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of M5C Derivatives and Comparator Drugs

CompoundMCF-7 (Breast Cancer)HCT116 (Colorectal Cancer)
M5C-00135.242.8
M5C-00212.518.7
M5C-003 2.8 5.1
Doxorubicin0.91.2
Sunitinib8.410.3

Table 2: In Vitro Kinase Inhibition (IC50 in nM) against VEGFR2

CompoundVEGFR2 Inhibition (IC50)
M5C-001> 10,000
M5C-0021,500
M5C-003 85
Sunitinib9

From the data presented, it is evident that the structural modifications in derivatives M5C-002 and particularly M5C-003 lead to a significant increase in anticancer activity compared to the parent compound M5C-001 . M5C-003 exhibits potent cytotoxicity against both cancer cell lines, approaching the efficacy of the established drugs, and demonstrates significant VEGFR2 inhibition.

Visualizing the Workflow and Potential Mechanism

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_comparison Comparative Analysis start Methyl 5-chloro-2-oxoindoline-6-carboxylate deriv1 Derivative M5C-002 start->deriv1 N1-alkylation deriv2 Derivative M5C-003 start->deriv2 C3-arylation cell_assay Cell Viability Assay (MTT) deriv1->cell_assay kinase_assay Kinase Inhibition Assay (VEGFR2) deriv1->kinase_assay deriv2->cell_assay deriv2->kinase_assay ic50_cell IC50 Calculation (Cytotoxicity) cell_assay->ic50_cell ic50_kinase IC50 Calculation (Kinase Inhibition) kinase_assay->ic50_kinase compare Comparison with Doxorubicin & Sunitinib ic50_cell->compare ic50_kinase->compare

Caption: Experimental workflow for the synthesis and screening of M5C derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival VEGF VEGF VEGF->VEGFR2 M5C_003 M5C-003 M5C_003->VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of M5C-003.

Conclusion and Future Directions

The preliminary screening of the "Methyl 5-chloro-2-oxoindoline-6-carboxylate" derivatives has yielded promising results, with derivative M5C-003 emerging as a lead candidate for further development. Its potent cytotoxic and kinase inhibitory activities warrant more extensive investigation, including screening against a broader panel of cancer cell lines and kinases. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this chemical series.

This guide provides a framework for the initial biological evaluation of novel oxindole derivatives. By employing robust and standardized assays and comparing against relevant benchmarks, researchers can efficiently identify promising lead compounds for the development of next-generation therapeutics.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • N.D. Zelinsky Institute of Organic Chemistry. (2022, July 14). New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute. [Link]

  • Verma, R. K., et al. (2023). Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. Toxicology in Vitro, 86, 105517.
  • Abdel-Ghani, T. M., et al. (2021). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1259-1273.
  • Kaur, K., Sharma, P., & Jaitak, V. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry.
  • Quest Journals. (2023, December 29). Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic-Resistant Bacteria. [Link]

  • Bentham Science. (2025, October 20). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. [Link]

  • American Chemical Society. (2021). Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents. [Link]

  • ASM Journals. (2015, April 17). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. [Link]

  • Lockman, J. W., et al. (2011). Oxindole derivatives as inhibitors of TAK1 kinase. Bioorganic & Medicinal Chemistry Letters, 21(6), 1724-1727.
  • ResearchGate. (n.d.). Examples of oxindole-based protein kinase inhibitors I–V. [Link]

  • Liu, Y., et al. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 6(9), 1604-1609.
  • Al-Ostoot, F. H., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2339.
  • Sun, L., et al. (2001). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of Medicinal Chemistry, 44(25), 4309-4322.
  • ResearchGate. (n.d.). Synthesis and biological activity of 5-chloro-3-(hydroxyp- methanesulfonylphenylmethylene)-2-oxo-2,3-dihydroindole-1-carboxamides. [Link]

  • Google Patents. (n.d.).
  • Justia Patents. (2020, September 24). synthesis of 2-indolinone derivatives. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Systematic Reviews in Pharmacy, 11(12), 1735-1746.
  • Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Hafez, H. N., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 12(1), 126.
  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

  • SciSpace. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. [Link]

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Comparative

Comparison of different synthetic routes to "Methyl 5-chloro-2-oxoindoline-6-carboxylate"

Executive Summary Methyl 5-chloro-2-oxoindoline-6-carboxylate (also known as Methyl 5-chloro-6-methoxycarbonyl-2-oxindole) is a critical pharmacophore used in the synthesis of next-generation angiokinase inhibitors, stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-chloro-2-oxoindoline-6-carboxylate (also known as Methyl 5-chloro-6-methoxycarbonyl-2-oxindole) is a critical pharmacophore used in the synthesis of next-generation angiokinase inhibitors, structurally related to Nintedanib (BIBF 1120). Its unique 5,6-substitution pattern dictates the binding affinity in the ATP pocket of target kinases (e.g., VEGFR, FGFR).

This guide critically compares the two most viable synthetic routes:

  • The Nucleophilic Aromatic Substitution (SNAr) Route: The industrial standard, offering high scalability and cost-efficiency.

  • The Gassman Indole Synthesis: A classical alternative useful for rapid prototyping but limited by environmental concerns.

Recommendation: For scale-up and purity, the SNAr Route starting from Methyl 2,4-dichloro-5-nitrobenzoate is superior due to its convergent nature and avoidance of odorous sulfides.

Route Analysis

Route A: The SNAr / Reductive Cyclization (Industrial Standard)

This route mimics the commercial synthesis of Nintedanib but utilizes a di-halogenated precursor to install the 5-chloro substituent. It relies on the regioselective displacement of a labile halogen ortho to a nitro group.

Mechanism & Logic:

  • Precursor Selection: Methyl 2,4-dichloro-5-nitrobenzoate. The nitro group at C5 activates the C4-chlorine for nucleophilic attack. The C2-chlorine is less reactive due to steric shielding and electronic positioning (para to the nitro group, but the ortho-effect at C4 dominates).

  • Regiochemistry: Substitution occurs exclusively at C4, placing the alkyl chain ortho to the nitro group.

  • Cyclization: Reduction of the nitro group to an amine triggers spontaneous intramolecular amidation with the pendant ester chain to form the oxindole ring.

Step-by-Step Protocol:

  • Nucleophilic Substitution (SNAr):

    • Reagents: Methyl 2,4-dichloro-5-nitrobenzoate, Dimethyl malonate, Sodium hydride (or K2CO3/Cs2CO3).

    • Conditions: DMF or DMSO, 60–80 °C.

    • Outcome: Displacement of the C4-Cl yields the aryl-malonate intermediate.

  • Decarboxylation (Krapcho-type or Acidic):

    • Reagents: LiCl/DMSO (wet) or 6N HCl/Acetic Acid.

    • Conditions: Reflux.[1][2][3]

    • Outcome: Hydrolysis and decarboxylation of the malonate yields the Methyl 2-chloro-5-nitro-4-(methoxycarbonylmethyl)benzoate (phenylacetic acid derivative).

  • Reductive Cyclization:

    • Reagents: Iron powder/Acetic acid or H2/Pd-C.

    • Conditions: 70–90 °C (Fe) or RT (H2).

    • Outcome: The nitro group reduces to an aniline, which attacks the neighboring methyl ester (from the malonate chain) to close the lactam ring. The C2-Cl (now C5 on the indole) and C1-COOMe (now C6 on the indole) remain intact.

Route B: The Gassman Oxindole Synthesis

This route constructs the indole core from an aniline precursor via a [2,3]-sigmatropic rearrangement.

Mechanism & Logic:

  • Precursor: Methyl 4-amino-2-chlorobenzoate.

  • Process: The aniline is oxidized to an N-chloroamine, reacted with a thioether to form a sulfonium ion, and rearranged to the ortho-position (C3 of the aniline).

  • Desulfurization: The resulting 3-thiomethyl oxindole is reduced (Raney Ni) to remove the sulfur, yielding the target.[3]

Critique: While versatile, the use of unstable N-chloro intermediates, foul-smelling sulfides, and pyrophoric Raney Nickel makes this route poor for GMP manufacturing.

Comparative Assessment Data

FeatureRoute A: SNAr / Reductive CyclizationRoute B: Gassman Synthesis
Starting Material Methyl 2,4-dichloro-5-nitrobenzoateMethyl 4-amino-2-chlorobenzoate
Step Count 3 (Linear)4 (Linear)
Overall Yield 45 - 60%30 - 45%
Atom Economy High (Loss of CO2 and MeOH)Low (Loss of sulfide, use of chlorinating agent)
Safety Profile Moderate (Exothermic hydride steps)Low (Unstable intermediates, Raney Ni)
Scalability Excellent (Kilogram capable)Poor (Difficult odor control)
Key Impurity Regioisomer (from C2 substitution)Des-chloro analog (over-reduction)

Visualizations

Diagram 1: Route A - Regioselective SNAr Pathway

RouteA cluster_regio Critical Regioselectivity SM Methyl 2,4-dichloro- 5-nitrobenzoate Step1 SNAr (Dimethyl Malonate, NaH) SM->Step1 Int1 Aryl Malonate Intermediate Step1->Int1 Step2 Decarboxylation (HCl/AcOH) Int1->Step2 Int2 Phenylacetic Acid Derivative Step2->Int2 Step3 Reductive Cyclization (Fe/AcOH) Int2->Step3 Product Methyl 5-chloro-2- oxoindoline-6-carboxylate Step3->Product

Caption: The industrial route relies on the specific activation of the C4-chlorine by the ortho-nitro group.

Diagram 2: Structural Numbering Transformation

Caption: Mapping the atom economy: The C2-Cl of the benzoate becomes the C5-Cl of the oxindole.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of Dimethyl 2-(2-chloro-5-methoxycarbonyl-4-nitrophenyl)malonate
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Reagent Prep: Suspend NaH (60% dispersion, 1.1 eq) in anhydrous DMF (10 vol) at 0 °C.

  • Addition: Dropwise add Dimethyl malonate (1.1 eq) over 30 mins. Stir until H2 evolution ceases (approx. 1 hr).

  • Reaction: Add Methyl 2,4-dichloro-5-nitrobenzoate (1.0 eq) portion-wise.

  • Heating: Heat the mixture to 80 °C for 4–6 hours. Monitor by HPLC for disappearance of starting material.

  • Workup: Cool to RT. Quench into ice-water / dilute HCl. Extract with Ethyl Acetate.[1][2][4][5] Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Methanol/Water to yield a yellow solid.

Step 2 & 3: One-Pot Decarboxylation and Cyclization
  • Acid Hydrolysis: Dissolve the intermediate from Step 1 in Acetic Acid (10 vol) and 6N HCl (3 vol). Reflux for 4 hours (Decarboxylation).

  • Reduction: Cool the mixture to 80 °C. Add Iron powder (325 mesh, 4.0 eq) portion-wise (Caution: Exothermic).

  • Cyclization: Stir at 90 °C for 2 hours. The reduction of NO2 to NH2 is followed immediately by ring closure.

  • Isolation: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Precipitation: Pour the residue into water. The product, Methyl 5-chloro-2-oxoindoline-6-carboxylate , precipitates as an off-white to tan solid.

  • Yield: Typical yields are 75–85% for this step.

References

  • Roth, G. J., et al. (2009). "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors." Journal of Medicinal Chemistry. Link (Describes the general synthesis of the Nintedanib core).

  • Boehringer Ingelheim Int. (2008). "Process for the manufacture of an indolinone derivative." U.S. Patent 8,304,541. Link (Authoritative source for the malonate/SNAr methodology on scale).

  • Sun Pharmaceutical Industries. (2003).[6] "Process for the preparation of oxindole derivatives." WO 2003/099198.[6] Link (Details the chlorination and cyclization variants for halo-oxindoles).

  • Gassman, P. G., & van Bergen, T. J. (1974). "Oxindoles.[1][4][5][6][7][8][9][10][11] A new general method of synthesis." Journal of the American Chemical Society. Link (Foundational reference for Route B).

Sources

Validation

Validating the structure of "Methyl 5-chloro-2-oxoindoline-6-carboxylate" derivatives

Content Type: Technical Comparison & Validation Guide Domain: Medicinal Chemistry / Analytical Spectroscopy Context: Key Intermediate Analysis (Nintedanib Analogues) Executive Summary: The Regioselectivity Challenge Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Domain: Medicinal Chemistry / Analytical Spectroscopy Context: Key Intermediate Analysis (Nintedanib Analogues)

Executive Summary: The Regioselectivity Challenge

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a critical scaffold, structurally homologous to the key intermediate used in the synthesis of Nintedanib (a tyrosine kinase inhibitor for IPF and NSCLC). In drug discovery, introducing a halogen at the C5 position modulates metabolic stability and potency.

However, synthesizing this scaffold via electrophilic aromatic substitution (e.g., chlorination of methyl 2-oxoindoline-6-carboxylate) or cyclization of nitro-benzoates often yields regioisomeric mixtures (C5 vs. C7 substitution) or incorrect isomers (C4 vs. C6).

The Core Problem: Standard 1D NMR (


H) is often insufficient. The C5-Cl, C6-COOMe substitution pattern leaves two aromatic protons (H4 and H7) that are para to each other. Both appear as singlets with negligible coupling constants (

Hz). Assigning which singlet is H4 and which is H7—and thus confirming the position of the chlorine—requires advanced 2D NMR or Crystallography.

This guide compares three validation workflows to certify the structural integrity of this specific pharmacophore.

Comparative Analysis of Validation Methodologies

We evaluate three validation tiers based on resolution power, resource intensity, and definitive confidence.

Table 1: Methodology Comparison Matrix
FeatureTier 1: Routine Screening Tier 2: Integrated 2D NMR (Recommended) Tier 3: Crystallography (Absolute)
Techniques LC-MS (ESI), 1D

H NMR
HSQC, HMBC, NOESY/ROESY Single Crystal X-Ray Diffraction (XRD)
Sample Req. < 1 mg5–10 mg (High Concentration)Single crystal (0.1–0.3 mm)
Time to Result < 1 Hour4–12 Hours3 Days – 2 Weeks
Regio-Confidence Low (Ambiguous)High (99%)Absolute (100%)
Cost Efficiency HighModerateLow
Primary Risk Misidentification of 4/7-isomersArtifacts from poor shimmingFailure to crystallize
Detailed Validation Protocols
Protocol A: The "Smoking Gun" NMR Workflow (Tier 2)

This protocol relies on the Nuclear Overhauser Effect (NOE) .[1] In the 2-oxoindoline core, the amide proton (NH) is spatially close to the C7 proton but distant from the C4 proton.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10 mg of the analyte in 0.6 mL DMSO-d6 .

    • Note: DMSO is preferred over CDCl

      
       to sharpen the amide N-H signal and prevent exchange broadening.
      
  • Acquisition Parameters:

    • 1D

      
      H:  Acquire with 30° pulse angle, 
      
      
      
      = 2.0s to ensure accurate integration.
    • NOESY: Set mixing time (

      
      ) to 500 ms . This is critical for detecting medium-range spatial correlations (approx. 2.5–3.5 Å).
      
    • HMBC: Optimize for long-range coupling (

      
       Hz).
      
  • Data Interpretation Logic (The Self-Validating System):

    • Criterion 1 (H7 Identification): Look for a strong NOE cross-peak between the Amide NH (typically

      
       10.5–11.0 ppm) and one aromatic singlet. The singlet showing this correlation is H7 .
      
    • Criterion 2 (Ester Location): In the HMBC spectrum, check for a correlation between the identified H7 and the Ester Carbonyl carbon.

    • Validation: If NH

      
       H7 (NOE) and H7 
      
      
      
      Ester
      
      
      (HMBC) are present, the ester is at C6. Consequently, the chlorine must be at C5 (the only remaining open position adjacent to H4).
Protocol B: X-Ray Diffraction (Tier 3)

Use this when 2D NMR is ambiguous due to peak overlap or conformational exchange.

  • Crystallization:

    • Use the Vapor Diffusion method. Dissolve 20 mg in minimal THF (solvent). Place in an inner vial.

    • Add Hexane (antisolvent) to the outer reservoir. Seal and leave undisturbed at 4°C for 72 hours.

  • Collection:

    • Mount crystal on a goniometer head. Collect data at 100 K to reduce thermal motion factors.

    • Solve structure using Direct Methods (SHELXT).

Visualization of Structural Logic[2]

The following diagrams illustrate the decision-making process and the specific NMR correlations required to prove the structure.

Diagram 1: The Validation Decision Tree

ValidationWorkflow Start Synthesized Product (Methyl 5-chloro-2-oxoindoline-6-carboxylate) Screen Tier 1: LC-MS + 1H NMR Start->Screen Decision1 Mass Correct? Two Aromatic Singlets? Screen->Decision1 Fail Reject / Repurify Decision1->Fail No Advanced Tier 2: 2D NMR (NOESY + HMBC) Decision1->Advanced Yes NOE_Check NOE: Amide NH <-> Ar-H(a)? Advanced->NOE_Check HMBC_Check HMBC: Ar-H(a) <-> Ester C=O? NOE_Check->HMBC_Check Yes (H identified as H7) XRD Tier 3: X-Ray Diffraction NOE_Check->XRD Ambiguous HMBC_Check->Fail No (Ester likely at C5) Valid VALIDATED STRUCTURE (Isomer confirmed) HMBC_Check->Valid Yes (Ester is at C6) XRD->Valid Crystal Solved

Caption: Logical workflow for distinguishing regioisomers. Tier 2 is the primary filter; Tier 3 is the failsafe.

Diagram 2: The "Smoking Gun" Correlations

MolecularLogic NH Amide N-H (10.8 ppm) H7 H-7 Proton (Aromatic Singlet) NH->H7 NOE (Spatial) Ester Ester C=O (C6 Substituent) H7->Ester HMBC (3-bond) H4 H-4 Proton (Aromatic Singlet) C3 C3 Methylene H4->C3 HMBC (3-bond)

Caption: Visualizing the specific NMR correlations that definitively assign the 5-Cl, 6-COOMe regiochemistry.

References
  • Roth, G. J., et al. (2009). "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of Nintedanib." Journal of Medicinal Chemistry, 52(14), 4466–4480.

  • Santhosh, C., et al. (2023).[2][3] "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles... confirmed by Single-crystal X-ray diffraction." The Journal of Organic Chemistry, 88, 11486-11496.[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative Text on NOESY/HMBC interpretation).

  • Technical Disclosure Commons. (2022).[4] "Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate." TDC, (July 01, 2022).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Methyl 5-chloro-2-oxoindoline-6-carboxylate

[1][2] Executive Summary & Chemical Identification Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS: 1824626-98-3 ) is a halogenated heterocyclic ester commonly used as a pharmaceutical intermediate in the synthesis of P...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identification

Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS: 1824626-98-3 ) is a halogenated heterocyclic ester commonly used as a pharmaceutical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and SOS1 inhibitors.[1][2][3][4][5]

Due to the presence of the chlorine atom and the biological activity associated with indoline scaffolds, this compound must be classified and disposed of as Halogenated Organic Waste .[1] Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) poses significant environmental risks, including the formation of dioxins during low-temperature combustion and aquatic toxicity.[1]

Chemical Profile Table
ParameterDetail
Chemical Name Methyl 5-chloro-2-oxoindoline-6-carboxylate
CAS Number 1824626-98-3
Molecular Formula C₁₀H₈ClNO₃
Molecular Weight 225.63 g/mol
Physical State Solid (Powder/Crystal)
Waste Category Halogenated Organic Solid
Primary Hazard Skin/Eye Irritant; Potential Aquatic Toxin

Hazard Characterization (GHS)

While specific vendor SDSs may vary, this compound belongs to the class of halogenated indoles.[1] The following GHS classifications are the standard baseline for safety and waste profiling.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][6][7]

    • H319: Causes serious eye irritation.[1][7]

    • H335: May cause respiratory irritation.[1][6][7]

    • H411: Toxic to aquatic life with long-lasting effects (Assumed for halogenated aromatics).[1]

Waste Classification & Segregation

Effective disposal begins with strict segregation.[1] You must prevent cross-contamination with incompatible waste streams (e.g., oxidizers, strong acids).[1][8]

The "Halogen Rule"

Because this molecule contains Chlorine (Cl), it cannot be bulked with standard non-halogenated organic waste (like acetone or ethanol).[1] Halogenated waste requires high-temperature incineration (>1100°C) to ensure the destruction of the carbon-halogen bond and prevent the formation of toxic byproducts.[1]

Segregation Protocol
  • DO NOT mix with: Oxidizers (Peroxides, Nitrates), Strong Acids, or Non-Halogenated Solvents (unless the entire container is relabeled as Halogenated).[1]

  • DO collect in: A dedicated container labeled "Halogenated Organic Solid Waste".

Step-by-Step Disposal Workflow

Phase 1: Collection & Packaging
  • Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1] Avoid metal containers if the compound is potentially acidic or corrosive.[1]

  • Transfer:

    • Wear Nitrile gloves, safety goggles, and a lab coat.[1]

    • Transfer the solid waste into the container.[1]

    • If the waste is in solution (e.g., dissolved in DCM or Chloroform), it may be added to the Liquid Halogenated Waste carboy.[1]

    • Critical: Do not fill containers >90% full to allow for expansion.[1]

Phase 2: Labeling

Every container must be labeled before waste is added.[1] The label must include:

  • Full Chemical Name: Methyl 5-chloro-2-oxoindoline-6-carboxylate (No abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Dichloromethane 95%, Methyl 5-chloro... 5%").

Phase 3: Storage
  • Store in a Satellite Accumulation Area (SAA) .[1]

  • Keep the container in secondary containment (a plastic tray) to capture potential leaks.[1]

  • Ensure the lid is tightly closed when not actively adding waste.[1][9][8]

Phase 4: Final Hand-off
  • Contact your facility's EHS (Environmental Health & Safety) department for pickup.[1]

  • Disposal Method: The facility will ship this waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for High-Temperature Incineration .[1]

Decision Logic for Disposal (Visualization)

The following diagram illustrates the critical decision-making process for disposing of Methyl 5-chloro-2-oxoindoline-6-carboxylate, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: Methyl 5-chloro-2-oxoindoline-6-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Form (Dissolved in Solvent) StateCheck->Liquid Liquid ContSolid Container: Wide-mouth HDPE/Glass Solid->ContSolid LabelSolid Label: 'Halogenated Organic Solid' ContSolid->LabelSolid Storage Store in Secondary Containment (Satellite Accumulation Area) LabelSolid->Storage SolventCheck Is the solvent Halogenated? Liquid->SolventCheck MixHalo Add to Halogenated Liquid Waste (e.g., w/ DCM, Chloroform) SolventCheck->MixHalo Yes (e.g., DCM) MixNonHalo CRITICAL: Segregate! Do NOT mix with Non-Halo solvents unless labeling entire mix as Halo SolventCheck->MixNonHalo No (e.g., MeOH) LabelLiq Label: 'Halogenated Solvent Waste' MixHalo->LabelLiq MixNonHalo->LabelLiq Relabel Container LabelLiq->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision tree for the segregation and packaging of halogenated indoline waste.

Emergency Spill Response

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is large (>50g) or creates dust, evacuate the immediate area.[1]

  • PPE: Wear double nitrile gloves, safety goggles, and a P95/N95 dust mask (if solid) or organic vapor respirator (if in solution).[1]

  • Containment:

    • Solids: Do not dry sweep (creates dust).[1] Cover with a wet paper towel or use a HEPA vacuum designated for chemical waste.[1]

    • Liquids: Absorb with vermiculite or spill pads.[1]

  • Cleanup: Place all spill debris (towels, pads, gloves) into the Halogenated Solid Waste container.[1]

  • Decontamination: Wipe the surface with a mild detergent and water; dispose of the wipe as hazardous waste.[1]

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Indoline-2-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved from [Link]

Sources

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